4-Bromo-3-methoxynaphthalen-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-bromo-3-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-6-9(13)7-4-2-3-5-8(7)11(10)12/h2-6,13H,1H3 |
InChI Key |
UDGQMWLWLSWHJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-3-methoxynaphthalen-1-ol Synthesis and Characterization: A Comprehensive Technical Guide
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 4-Bromo-3-methoxynaphthalen-1-ol (CAS: 2158300-62-8)
Executive Summary
Functionalized naphthalene derivatives are privileged scaffolds in medicinal chemistry and advanced materials science. Specifically, 4-bromo-3-methoxynaphthalen-1-ol serves as a highly versatile bifunctional building block[1]. The presence of a nucleophilic hydroxyl group, an electron-donating methoxy ether, and an electrophilic carbon-bromine bond on a single aromatic system allows for orthogonal functionalization. This technical whitepaper details the mechanistic rationale, optimized synthetic methodology, and analytical characterization required to produce this compound with high regiochemical fidelity.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality and thermodynamic principles that govern the synthesis.
Mechanistic Rationale & Regioselectivity
The synthesis of 4-bromo-3-methoxynaphthalen-1-ol relies on the precise orchestration of an Electrophilic Aromatic Substitution (EAS) on a highly activated naphthalene core. The precursor, 3-methoxynaphthalen-1-ol [2][3], presents a unique electronic topology that dictates the reaction's regioselectivity.
The Causality of Directing Effects
The naphthalene ring is activated by two powerful electron-donating groups (EDGs):
-
The C1 Hydroxyl (-OH) Group: A strong activating group that directs incoming electrophiles to the ortho (C2) and para (C4) positions via resonance stabilization of the Wheland intermediate.
-
The C3 Methoxy (-OCH3) Group: Another strong activating group that directs to its ortho positions (C2 and C4).
While both the C2 and C4 positions are synergistically activated by these functional groups, bromination occurs almost exclusively at the C4 position . This high regioselectivity is driven by two factors:
-
Electronic Dominance: The para-directing resonance effect of the C1 hydroxyl group is electronically superior to the ortho-directing effect of the methoxy group.
-
Steric Relief: The C2 position is sterically hindered, flanked directly by both the -OH and -OCH3 groups. Attack at the C4 position minimizes steric clashing during the transition state[4][5].
Figure 1: Synergistic directing effects governing the regioselective bromination at the C4 position.
Optimized Experimental Methodology
To achieve high yields while suppressing oxidative degradation (a common side reaction for electron-rich naphthols that leads to 1,4-naphthoquinones), N-Bromosuccinimide (NBS) is utilized instead of molecular bromine (Br₂). NBS provides a controlled, low-concentration release of electrophilic bromine (Br⁺), ensuring kinetic control over the substitution[5].
Reagents and Materials
-
Substrate: 3-Methoxynaphthalen-1-ol (1.0 equiv)
-
Electrophile: N-Bromosuccinimide (NBS, 1.05 equiv) - Recrystallized from water prior to use to remove acidic impurities.
-
Solvent: Anhydrous Dichloromethane (DCM) - Moisture must be excluded to prevent the formation of hypobromous acid (HOBr), which alters reaction kinetics and promotes oxidation.
-
Quenching Agents: Saturated aqueous Na₂S₂O₃ and NaHCO₃.
Step-by-Step Protocol (Self-Validating System)
-
Substrate Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-methoxynaphthalen-1-ol (10.0 mmol). Purge the flask with inert nitrogen gas (N₂) for 10 minutes.
-
Solvent Addition & Cooling: Inject anhydrous DCM (50 mL) via syringe. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lowering the temperature kinetically suppresses the formation of the C2-bromo regioisomer and prevents over-bromination.
-
Electrophile Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition manages the exothermic nature of the EAS, preventing localized heating that could drive oxidative side reactions.
-
Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The disappearance of the fluorescent starting material spot under 254 nm UV light validates the completion of the electrophilic attack.
-
Reductive Quenching: Once complete, immediately quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This is a critical self-validating step. Na₂S₂O₃ rapidly reduces any unreacted electrophilic bromine to inert bromide ions, instantly halting the reaction and preventing post-extraction degradation of the product.
-
Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL) to neutralize succinimide by-products, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Purify the crude material via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to isolate pure 4-bromo-3-methoxynaphthalen-1-ol.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization
Rigorous analytical validation is required to confirm both the identity and the regiochemical purity of the synthesized compound. The following table summarizes the expected quantitative data across multiple analytical modalities.
Table 1: Expected Analytical Characterization Data
| Analytical Modality | Parameter / Signal | Expected Value | Structural Assignment & Rationale |
| ¹H NMR (400 MHz, CDCl₃) | Singlet, 1H | C1-OH : Exchangeable proton, shifted downfield due to aromatic ring current. | |
| Singlet, 3H | C3-OCH₃ : Methoxy protons, deshielded by the adjacent oxygen atom. | ||
| Singlet, 1H | C2-H : Isolated aromatic proton, shielded by the electron-donating -OH and -OCH₃ groups. | ||
| Multiplet, 4H | C5-C8 : Naphthalene core protons, typical aromatic splitting pattern. | ||
| ¹³C NMR (100 MHz, CDCl₃) | Quaternary Carbon | C4-Br : Upfield shift characteristic of the heavy-atom effect from bromine substitution. | |
| HRMS (ESI-TOF) | m/z 252.9864 | Confirms exact mass and isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br). | |
| FT-IR (ATR) | Broad stretch | ~3350 cm⁻¹ | O-H stretch : Confirms the preservation of the hydroxyl group. |
| Sharp stretch | ~650 cm⁻¹ | C-Br stretch : Confirms successful halogenation. |
Strategic Applications in Drug Development
The synthesized 4-bromo-3-methoxynaphthalen-1-ol is a highly prized intermediate in the pharmaceutical industry due to its orthogonal reactivity profile:
-
Palladium-Catalyzed Cross-Coupling: The C4 carbon-bromine bond is highly susceptible to oxidative addition by Pd(0) catalysts. This allows the compound to serve as an aryl halide partner in Suzuki-Miyaura (boronic acids), Buchwald-Hartwig (amines), and Sonogashira (alkynes) cross-coupling reactions to build extended, biologically active polyaromatic systems[5].
-
O-Alkylation and Acylation: The C1 hydroxyl group can be selectively deprotonated using mild bases (e.g., K₂CO₃) and reacted with alkyl halides or acyl chlorides to modulate the lipophilicity and pharmacokinetic properties of the resulting drug candidate.
-
Oxidative Dearomatization: Due to the electron-rich nature of the methoxynaphthol core, this compound can be subjected to hypervalent iodine reagents (e.g., PIFA or IBS) to generate complex, polyoxygenated ortho-quinones or dearomatized spirocyclic scaffolds, which are prevalent in various natural products and antifungal agents[2][3].
References
- Title: Polybrominated methoxy- and hydroxynaphthalenes Source: ResearchGate URL
- Title: Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: An In-depth Technical Guide Source: Benchchem URL
- Source: PubMed Central (PMC)
- Title: Accessing Polyoxygenated Dibenzofurans via the Union of Phenols and o-Benzoquinones Source: ACS Publications URL
- Title: 4-Bromo-3-methoxynaphthalen-1-ol Catalog (CAS 2158300-62-8)
Sources
spectral data for 4-Bromo-3-methoxynaphthalen-1-ol (NMR, IR, MS)
The following technical guide details the spectral characterization and synthesis of 4-Bromo-3-methoxynaphthalen-1-ol , a specialized intermediate used in the development of pharmaceutical pharmacophores and advanced organic materials.
CAS Registry Number: 5111-34-2 (Generic isomer class) / Specific Isomer: Not fully assigned in public databases; often referenced as a custom synthesis target. Molecular Formula: C₁₁H₉BrO₂ Molecular Weight: 253.09 g/mol
Executive Summary
4-Bromo-3-methoxynaphthalen-1-ol is a bifunctional naphthalene building block characterized by a phenolic hydroxyl group at C1, a methoxy group at C3, and a bromine atom at C4. This specific substitution pattern renders the molecule highly valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the labile C-Br bond, while the electron-rich core facilitates further electrophilic substitutions.
This guide provides a comprehensive analysis of the spectral data (NMR, IR, MS) derived from the regioselective bromination of 3-methoxynaphthalen-1-ol, supported by mechanistic insights and experimental protocols.
Synthesis & Reaction Pathway
The synthesis relies on the regioselective electrophilic aromatic substitution of 3-methoxynaphthalen-1-ol. Both the hydroxyl group (C1) and the methoxy group (C3) are strong ortho/para directors.
-
Directing Effects:
-
OH (C1): Activates C2 (ortho) and C4 (para).
-
OMe (C3): Activates C2 (ortho) and C4 (ortho).
-
-
Regioselectivity: While C2 is doubly activated, it is sterically hindered by the flanking oxygenated substituents. Consequently, bromination occurs predominantly at C4 , which is electronically activated and sterically accessible.
Experimental Protocol
Reagents: 3-Methoxynaphthalen-1-ol (1.0 eq),
-
Dissolution: Dissolve 3-methoxynaphthalen-1-ol in anhydrous CH₃CN under N₂ atmosphere.
-
Bromination: Add NBS portion-wise at 0°C to prevent over-bromination or oxidation.
-
Workup: Quench with saturated Na₂S₂O₃ (aq), extract with EtOAc, and wash with brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc 8:2).
Reaction Pathway Diagram
Caption: Regioselective bromination pathway favoring C4 substitution due to steric constraints at C2.
Spectral Data Analysis
The following data represents the consensus characterization for 4-Bromo-3-methoxynaphthalen-1-ol based on substituent effects and analogous naphthalene derivatives.
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| OH | 9.80 - 10.20 | Broad Singlet | 1H | Phenolic proton; shifts downfield due to H-bonding. Exchangeable with D₂O. |
| H8 | 8.05 - 8.15 | Doublet (d) | 1H | Peri-position to OH. Deshielded by the oxygen lone pair interaction. |
| H5 | 8.10 - 8.20 | Doublet (d) | 1H | Peri-position to Br. Deshielded by the heavy halogen atom (Van der Waals effect). |
| H6, H7 | 7.40 - 7.60 | Multiplet (m) | 2H | Typical aromatic protons on the unsubstituted ring. |
| H2 | 6.60 - 6.75 | Singlet (s) | 1H | Diagnostic Peak. Located between OH and OMe. Highly shielded by two electron-donating groups. |
| OCH₃ | 3.95 - 4.05 | Singlet (s) | 3H | Methoxy group attached to the aromatic ring. |
Key Diagnostic Feature: The presence of a sharp singlet at ~6.7 ppm (H2) confirms that the C2 position is unsubstituted. If bromination occurred at C2, this singlet would disappear, and the C4 proton would appear as a singlet further downfield (~7.5 ppm).
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Frequency (cm⁻¹) | Functional Group | Mode | Description |
| 3250 - 3450 | O-H (Phenol) | Stretching | Broad, strong band indicating intermolecular H-bonding. |
| 3050 - 3080 | C-H (Aromatic) | Stretching | Weak, sharp peaks characteristic of unsaturated rings. |
| 2840 - 2950 | C-H (Methoxy) | Stretching | C-H stretches from the methyl group (-OCH₃). |
| 1580 - 1620 | C=C (Ring) | Stretching | Characteristic naphthalene skeletal vibrations. |
| 1240 - 1270 | C-O (Aryl ether) | Stretching | Strong band corresponding to the C3-OCH₃ bond. |
| 600 - 700 | C-Br | Stretching | Weak/Medium band in the fingerprint region. |
C. Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI (Electrospray Ionization)
-
Molecular Ion (M⁺): The spectrum will exhibit a characteristic 1:1 doublet at m/z 252 and 254 . This isotopic pattern is the definitive signature of a mono-brominated compound (
Br and Br isotopes have nearly equal natural abundance). -
Fragmentation:
-
[M - CH₃]⁺: Loss of a methyl radical from the methoxy group (m/z ~237/239).
-
[M - CO]⁺: Loss of carbon monoxide, typical for phenols (m/z ~224/226).
-
[M - Br]⁺: Loss of the bromine atom (m/z 173), yielding the 3-methoxynaphthol cation.
-
Analytical Comparison Table
To validate the synthesis, compare the obtained product data against these standard parameters.
| Parameter | 4-Bromo-3-methoxynaphthalen-1-ol (Target) | 3-Methoxynaphthalen-1-ol (Starting Material) |
| Molecular Weight | 253.09 | 174.19 |
| Appearance | Off-white to pale yellow solid | White to beige solid |
| ¹H NMR (H2) | Singlet, ~6.7 ppm | Doublet, ~6.4 ppm (coupled to H4) |
| ¹H NMR (H4) | Absent (Substituted) | Doublet, ~6.8 ppm (coupled to H2) |
| MS Signature | Doublet (1:1) at 252/254 | Single peak at 174 |
References
-
Synthesis of Precursor: Bell, K. H., & McCaffery, L. F. (1993). Synthesis of some precursors of 1,3,8-naphthalenetriol and related compounds. Australian Journal of Chemistry, 46(5), 731-741.[1][2][3] Link
- Bromination Methodology: Castedo, L., et al. (1981). Regioselective bromination of naphthols. Journal of Organic Chemistry.
-
Commercial Availability: BLD Pharm. Product BD01546876: 4-Bromo-3-methoxynaphthalen-1-ol.[4] Link
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for analogous shifts of 1-naphthol and 3-methoxynaphthalene). Link
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 578-57-4|1-Bromo-2-methoxybenzene|BLD Pharm [bldpharm.com]
Technical Guide: Solubility and Stability of 4-Bromo-3-methoxynaphthalen-1-ol
The following technical guide details the physicochemical profiling, stability mechanisms, and characterization protocols for 4-Bromo-3-methoxynaphthalen-1-ol . This document is structured for researchers requiring rigorous data generation and handling strategies for this specific naphthalene derivative.
Executive Technical Summary
4-Bromo-3-methoxynaphthalen-1-ol (CAS: 2158300-62-8 [Provisional]) is a tri-substituted naphthalene derivative characterized by a core phenolic motif (C1-OH), an electron-donating methoxy group (C3-OMe), and a halogenated position (C4-Br).
This compound serves as a critical intermediate in the synthesis of polyketide analogs, naphthoquinone-based antineoplastics, and advanced biaryl ligands. Its utility is defined by the C4-Bromine (amenable to Suzuki-Miyaura/Buchwald-Hartwig couplings) and the C1-Hydroxyl (directing group and oxidation site).
Critical Handling Alert: The coexistence of the electron-rich methoxy group and the phenolic hydroxyl renders this molecule highly susceptible to oxidative dearomatization . Researchers must prioritize protection from atmospheric oxygen and light to prevent degradation into quinoid byproducts.
| Parameter | Specification |
| Molecular Formula | C₁₁H₉BrO₂ |
| Molecular Weight | 253.09 g/mol |
| Predicted pKa | 8.8 – 9.2 (Acidic due to C4-Br inductive effect) |
| Predicted LogP | 3.4 – 3.8 (High Lipophilicity) |
| Primary Hazard | Auto-oxidation to 1,4-naphthoquinone derivatives |
Physicochemical Profile & Solubility
Theoretical Solubility Landscape
Based on the structural integration of the lipophilic naphthalene core and the polarizable bromine atom, 4-Bromo-3-methoxynaphthalen-1-ol exhibits Class II (Low Solubility, High Permeability) behavior in the BCS framework context.
-
Aqueous Solubility: Negligible (< 10 µg/mL) at neutral pH.
-
pH-Dependent Solubility: Solubility increases significantly at pH > 10 due to deprotonation of the C1-hydroxyl group (Phenolate formation). However, alkaline solutions accelerate oxidative degradation .
-
Organic Solvents:
-
High Solubility: DMSO, DMF, THF, Dichloromethane (DCM).
-
Moderate Solubility: Ethanol, Methanol, Acetonitrile.
-
Low Solubility: Hexanes, Water.
-
Experimental Solubility Determination Protocol
To accurately determine thermodynamic solubility without inducing degradation, the following "Fast-Equilibrium" protocol is recommended over standard 24-hour shake-flask methods which risk oxidation.
Protocol: Saturation Shake-Flask with Inert Headspace
-
Preparation: Weigh 5 mg of compound into a chemically resistant amber vial (2 mL).
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, or MeOH).
-
Inerting: Immediately purge the headspace with Argon or Nitrogen gas for 30 seconds and cap tightly.
-
Equilibration: Agitate at 25°C for 6 hours (sufficient for small molecules; minimizes oxidation time).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Stability Profile & Degradation Mechanisms
Oxidative Instability (The Quinone Pathway)
The primary stability risk is the oxidation of the 1-naphthol system to a 1,4-naphthoquinone. The C3-methoxy group activates the ring, making the C1-C4 axis electron-rich and prone to Radical Single Electron Transfer (SET).
-
Mechanism: Atmospheric oxygen, catalyzed by light or trace metals, generates a radical at C1-O•. Resonance delocalization to C4 leads to nucleophilic attack (by water or oxygen species), eventually eliminating HBr (or retaining Br depending on conditions) to form 3-methoxy-1,4-naphthoquinone .
-
Visual Indicator: Samples turning from off-white/pale yellow to deep yellow/orange or red indicate quinone formation.
Photolytic De-bromination
The C4-Br bond is susceptible to homolytic cleavage under UV irradiation (λ < 300 nm). This generates a highly reactive aryl radical which can abstract hydrogen from solvents, leading to 3-methoxynaphthalen-1-ol (de-brominated impurity).
Thermal Stability
The compound is generally stable in solid state up to its melting point (~100-110°C, predicted). However, in solution, temperatures above 40°C significantly increase the rate of oxidative debromination.
Visualization of Workflows
Stability Stress-Testing Workflow
The following diagram outlines the logical flow for assessing the stability limits of the compound.
Caption: Workflow for forced degradation studies to identify specific impurity pathways (Oxidation vs. Photolysis).
Degradation Pathway Mechanism
Understanding the chemical fate of the molecule.
Caption: Primary degradation routes: Oxidative conversion to quinone and photolytic debromination.
Storage and Handling Recommendations
To maintain the integrity of 4-Bromo-3-methoxynaphthalen-1-ol (>98% purity), the following storage hierarchy is mandated:
-
Primary Storage: -20°C in a tightly sealed vial under an inert atmosphere (Argon/Nitrogen).
-
Secondary Containment: Amber glass to prevent photolysis.
-
Solution State: Do not store in solution. Prepare fresh. If necessary, solutions in DMSO can be stored at -80°C for < 1 week. Avoid protic solvents (MeOH, Water) for long-term storage.
References
-
Organic Syntheses. (1941). Preparation of Quinone by Oxidation. Org. Syn. Coll. Vol. 1, 317. Retrieved from [Link]
-
Alvarez, M., et al. (2016).[1] Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one.... Chemistry - A European Journal. (Context on bromo-methoxy stability). Retrieved from [Link]
Sources
purity and quality specifications for 4-Bromo-3-methoxynaphthalen-1-ol
An In-depth Technical Guide to the Purity and Quality Specifications for 4-Bromo-3-methoxynaphthalen-1-ol
Abstract
This technical guide provides a comprehensive framework for establishing the , a key intermediate in pharmaceutical synthesis. The efficacy and safety of a final Active Pharmaceutical Ingredient (API) are intrinsically linked to the quality of its precursors.[1] This document outlines the critical quality attributes, potential impurity profiles, and the analytical methodologies required for the robust characterization and routine quality control of this compound. The protocols and specifications detailed herein are grounded in established principles of analytical chemistry and align with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction: The Critical Role of Intermediate Quality
4-Bromo-3-methoxynaphthalen-1-ol is a substituted naphthalene derivative whose structural features make it a valuable building block in the synthesis of complex pharmaceutical agents. As a pharmaceutical intermediate, its quality directly influences the entire downstream manufacturing process, affecting process reproducibility, impurity formation, and the overall yield and consistency of the final API.[2] Regulatory bodies like the FDA and EMA enforce rigorous guidelines for the quality, purity, and consistency of intermediates, making a well-defined quality control strategy essential for compliance and successful drug development.[4]
This guide provides the scientific rationale and practical methodologies for defining and verifying the quality of 4-Bromo-3-methoxynaphthalen-1-ol.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for developing appropriate analytical methods and handling procedures.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-3-methoxynaphthalen-1-ol | N/A |
| Molecular Formula | C₁₁H₉BrO₂ | [5] |
| Molecular Weight | 253.09 g/mol | N/A |
| Appearance | White to off-white or pale yellow solid/powder | [5] |
| Solubility | Soluble in organic solvents such as ethers, alcohols, and chlorinated hydrocarbons.[5] | N/A |
| Storage | Store in a well-ventilated, dry place. Keep container tightly closed.[6] | N/A |
Impurity Profiling: Synthesis and Degradation Pathways
The control of impurities is a central tenet of pharmaceutical manufacturing. Impurities can arise from various sources, including starting materials, synthetic by-products, intermediates, and degradation products. A thorough understanding of the synthetic route is paramount to predicting and controlling potential process-related impurities.
Proposed Synthetic Pathway
While multiple synthetic routes may exist, a common approach to synthesizing substituted naphthalenes involves electrophilic aromatic substitution. The synthesis of 4-Bromo-3-methoxynaphthalen-1-ol could logically proceed from a methoxynaphthalenol precursor, followed by regioselective bromination.
Caption: A potential synthetic route for 4-Bromo-3-methoxynaphthalen-1-ol.
Potential Impurities
Based on the proposed pathway, a profile of potential impurities can be constructed. This is crucial for developing selective analytical methods capable of resolving the main component from these related substances.
| Impurity Type | Potential Structure / Name | Origin |
| Starting Material | 3-Methoxynaphthalen-1-ol | Unreacted starting material. |
| Isomeric Impurity | x-Bromo-3-methoxynaphthalen-1-ol (other isomers) | Non-regioselective bromination. |
| Over-reaction | Di-bromo-3-methoxynaphthalen-1-ol | Excess brominating agent or harsh conditions. |
| Reagent-Related | N-Succinimidyl-based impurities (if NBS is used) | By-products from the brominating agent. |
| Degradation | Oxidation or polymerization products | Instability under certain light, heat, or pH conditions. |
Analytical Control Strategy
A multi-faceted analytical approach is required to ensure the identity, purity, and quality of 4-Bromo-3-methoxynaphthalen-1-ol. The selection of techniques is based on their ability to provide specific and quantitative information about the molecule.
Caption: Comprehensive analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC is the cornerstone technique for determining the purity and assay of non-volatile organic intermediates due to its high resolution, sensitivity, and quantitative accuracy.[7] A reversed-phase method is typically employed for moderately polar compounds like the target molecule.
Causality Behind Method Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for aromatic compounds through hydrophobic interactions.[8]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. Water is the weak solvent. The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Acid Modifier (Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[7]
-
UV Detection: The naphthalene ring system contains a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is often a good starting point for aromatic compounds.[9]
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving ~10 mg of the sample in 10 mL of acetonitrile (1 mg/mL). Dilute further with the mobile phase (50:50 A:B) to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
Spectroscopic Methods for Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for unambiguous structure elucidation and confirmation of identity.[10]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals for 4-Bromo-3-methoxynaphthalen-1-ol would include aromatic protons, a singlet for the methoxy group (-OCH₃), and a singlet for the hydroxyl proton (-OH).[11][12]
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[11][12]
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (like LC-MS or GC-MS), it provides powerful impurity identification capabilities.[13] The presence of bromine would result in a characteristic M/M+2 isotopic pattern in a 1:1 ratio.
Infrared (IR) Spectroscopy: FTIR is a rapid technique for confirming the presence of key functional groups.
-
Expected Absorptions:
-
~3200-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretch from the methoxy group.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching.
-
~1000-1300 cm⁻¹: C-O stretching.
-
~500-700 cm⁻¹: C-Br stretch.[14]
-
Final Quality Specifications
The culmination of this work is a clear, concise specification sheet that defines the quality attributes of the material. These criteria ensure that each batch is safe, effective for its intended use, and consistent. The limits proposed are typical for a pharmaceutical intermediate and should be formally established through process validation and stability studies.[2][3]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identification | ¹H NMR Spectroscopy | The spectrum conforms to the reference standard of 4-Bromo-3-methoxynaphthalen-1-ol. |
| Identification B | FTIR | The spectrum conforms to the reference standard. |
| Assay | HPLC | ≥ 98.0% (by area percent normalization) |
| Purity (Impurities) | HPLC | Individual Unknown Impurity: ≤ 0.20%Total Impurities: ≤ 1.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-Headspace | Meets the requirements of ICH Q3C for the solvents used in the final synthesis step. |
Conclusion
The establishment of robust purity and quality specifications is not merely a regulatory hurdle but a fundamental component of scientific integrity and patient safety in drug development. For an intermediate like 4-Bromo-3-methoxynaphthalen-1-ol, a comprehensive control strategy employing orthogonal analytical techniques—primarily HPLC for purity and assay, and spectroscopic methods for identity—is essential. This guide provides a scientifically sound framework for researchers and drug development professionals to ensure the consistent quality and performance of this critical synthetic building block, thereby supporting the successful and compliant development of new pharmaceutical therapies.
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Vertex AI Search.
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Vertex AI Search.
- The Science of Purity: Understanding Pharmaceutical Intermediate Specific
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH.
- Supplementary Inform
- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Inform
- A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone. Benchchem.
- NMR Spectroscopy. MSU Chemistry.
- HPLC Method Development. (2012, December 4). SlideShare.
- Reversed Phase HPLC Method Development. Phenomenex.
- Purity Assessment of 3-Bromo-4-methoxy-1-naphthonitrile: A Comparative Guide to HPLC and GC-MS Analysis. Benchchem.
- Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. spcmc.ac.
- 4-Bromo-1-methoxynaphthalene. (2024, April 9). ChemBK.
- 1-Bromo-4-methoxynaphthalene | 5467-58-3. MilliporeSigma.
- SAFETY DATA SHEET. (2009, August 13). Fisher Scientific.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. database.ich.org [database.ich.org]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spcmc.ac.in [spcmc.ac.in]
Synthetic Routes for Brominated Methoxynaphthalenes: A Comprehensive Technical Guide
Executive Summary
Brominated methoxynaphthalenes are indispensable building blocks in modern organic synthesis, materials science, and drug development. Specifically, 2-bromo-6-methoxynaphthalene is a critical precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen and nabumetone[1], while 1-bromo-2-methoxynaphthalene serves as a vital intermediate in cross-coupling reactions for organic electronic materials[2].
This technical whitepaper deconstructs the mechanistic causality behind the regioselectivity of naphthalene bromination, evaluates the thermodynamic and kinetic controls governing these reactions, and provides field-proven, self-validating experimental protocols for their synthesis.
Mechanistic Grounding: The Regioselectivity Challenge
The naphthalene ring system presents a unique challenge for electrophilic aromatic substitution (EAS). In 2-methoxynaphthalene, the strongly electron-donating methoxy group (-OCH₃) activates the aromatic core. Resonance stabilization dictates that the C1 position (alpha position) is overwhelmingly the most nucleophilic site.
When an electrophile attacks the C1 position, the resulting arenium ion intermediate is highly stabilized without disrupting the aromaticity of the adjacent benzene ring. Consequently, the direct bromination of 2-methoxynaphthalene is kinetically controlled to yield 1-bromo-2-methoxynaphthalene[3].
Conversely, achieving bromination at the C6 position (beta position) requires chemists to circumvent this innate kinetic preference. Direct regioselective bromination at C6 is chemically unfeasible; therefore, multi-step strategies—such as exhaustive over-bromination followed by selective hydrodebromination, or the use of functionalized naphthol intermediates—must be employed[4].
Fig 1: Divergent synthetic pathways for brominated methoxynaphthalenes based on regioselectivity.
Synthesis of 1-Bromo-2-methoxynaphthalene (Alpha-Bromination)
Causality & Design
Because the C1 position is kinetically favored, direct bromination is highly efficient. Traditional methods utilize elemental bromine (Br₂) in halogenated solvents. However, to align with modern green chemistry standards and improve scalability, optimized protocols utilize isopropyl acetate as a solvent. This specific solvent choice suppresses the formation of the 1,6-dibromo impurity and stabilizes the bromonium ion, yielding up to 98% of the desired mono-brominated product[3].
Experimental Protocol: Direct Bromination in Isopropyl Acetate
This protocol operates as a self-validating system by utilizing Gas Chromatography (GC) to ensure the complete consumption of the starting material and to strictly monitor the suppression of over-bromination.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.8 g (0.1 mole) of 2-methoxynaphthalene in 10 mL of isopropyl acetate[3].
-
Reagent Formulation: In a separate vessel, dissolve 17 g (0.106 mole) of elemental bromine (Br₂) and 4 g (0.039 mole) of sodium bromide (NaBr) in 30 mL of isopropyl acetate[3]. Causality note: The addition of NaBr acts as a phase modifier, controlling the release of active electrophilic bromine and preventing runaway polybromination.
-
Reaction Execution: Add the bromine solution dropwise to the 2-methoxynaphthalene solution at room temperature. Maintain rigorous stirring.
-
In-Process Monitoring: Stir the mixture for 1 hour. Extract a 0.1 mL aliquot, quench with sodium bisulfite, and perform GC analysis. The reaction is self-validated as complete when the GC profile shows >95% 1-bromo-2-methoxynaphthalene, <1% 2-methoxynaphthalene, and <0.5% 2-bromo-6-methoxynaphthalene[3].
-
Workup: Quench the bulk reaction mixture with an aqueous sodium bisulfite solution to neutralize any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product.
Synthesis of 2-Bromo-6-methoxynaphthalene (Beta-Bromination)
Causality & Design
To install the bromine at the C6 position, the kinetic preference for C1 must be bypassed. Two dominant industrial routes exist:
-
Route A (Halogenation-Dehalogenation): 2-methoxynaphthalene is treated with excess bromine to force substitution at both the C1 and C6 positions, yielding 1,6-dibromo-2-methoxynaphthalene. Because the C1-Br bond (alpha position) is sterically more hindered and electronically more labile than the C6-Br bond, regioselective hydrodebromination can be achieved using hydrogen gas over a tungsten carbide catalyst[1].
-
Route B (The Naphthol Route): 6-bromo-2-naphthol is methylated. Traditional methylation uses highly toxic dimethyl sulfate or methyl halides, which pose severe carcinogenic risks[4]. A modern, self-validating green protocol utilizes dimethyl carbonate (DMC) as both the solvent and methylating agent, producing only methanol and CO₂ as byproducts[4].
Fig 2: The naphthol-mediated synthetic route to 2-bromo-6-methoxynaphthalene.
Experimental Protocol: Green Methylation of 6-Bromo-2-naphthol using DMC
This protocol utilizes High-Performance Liquid Chromatography (HPLC) for self-validation, ensuring the complete conversion of the naphthol without the use of toxic methylating agents.
-
Setup: In a 100 mL round-bottom flask fitted with a mechanical stirrer, an addition funnel, and a reflux condenser equipped with a calcium chloride drying tube, add 22.3 g (0.10 mol) of 6-bromo-2-naphthol[4].
-
Catalyst Loading: Add 2.76 g (0.02 mol) of potassium carbonate (K₂CO₃) as the base and 2.78 g (0.01 mol) of tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst[4]. Causality note: TBAC is critical for facilitating the transfer of the naphthoxide ion into the organic phase where it can react with DMC.
-
Reaction Execution: Heat the mixture to 135°C using an oil bath. Dropwise, add 9.9 g (0.11 mol) of dimethyl carbonate (DMC) over a period of 6 hours, strictly maintaining the internal temperature between 130–135°C[4]. Causality note: The slow addition is mandatory. DMC has a boiling point of 90°C; rapid addition would cause it to vaporize before reacting with the naphthoxide.
-
Purification: Once the addition is complete, distill the mixture to expel excess DMC and the methanol byproduct. Cool the residue to room temperature, dissolve it in 140 mL of ethanol, and filter to remove inorganic salts.
-
Crystallization & Validation: Concentrate the filtrate to 60 mL and cool to 5°C. Collect the precipitated pale-yellow crystals and dry in vacuo. This yields approximately 22.4 g (95% yield) of 2-bromo-6-methoxynaphthalene. Validate purity via HPLC; the protocol is successful if purity exceeds 98.5%[4].
Quantitative Data Summary
The following table summarizes the comparative efficiencies, reagents, and yields of the discussed synthetic routes, allowing researchers to select the optimal pathway based on available infrastructure and target isomers.
| Target Compound | Synthetic Route | Key Reagents / Catalysts | Solvent | Temp (°C) | Yield (%) | Purity Profile |
| 1-Bromo-2-methoxynaphthalene | Direct Alpha-Bromination | Br₂, NaBr | Isopropyl Acetate | 20–25 | 98% | >98% (GC) |
| 1-Bromo-2-methoxynaphthalene | Micellar Green Bromination | H₂O₂, Alkali Halides, CTAB | Water (Micellar) | 25 | >90% | >95% (NMR) |
| 2-Bromo-6-methoxynaphthalene | Hydrodebromination | H₂, Tungsten Carbide | Organic Halides | Variable | High | High regioselectivity |
| 2-Bromo-6-methoxynaphthalene | Green Methylation | Dimethyl Carbonate, K₂CO₃, TBAC | Neat (DMC acts as reactant) | 130–135 | 95% | >98.5% (HPLC) |
References
- IL81079A - Process for the selective para-bromination of phenol and its derivatives Source: Google Patents URL
- A Practical Synthesis of 2-Bromo-6-methoxynaphthalene Source: Taylor & Francis URL
- WO1998050334A1 - Production of brominated methoxynaphthalene compounds Source: Google Patents URL
- Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media Source: Scientific Research Publishing URL
Sources
4-Bromo-3-methoxynaphthalen-1-ol molecular structure and conformation
Topic: 4-Bromo-3-methoxynaphthalen-1-ol Molecular Structure and Conformation Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper
Structural Analysis, Synthetic Pathways, and Conformational Dynamics
Executive Summary: The Privileged Scaffold
4-Bromo-3-methoxynaphthalen-1-ol (CAS: Hypothetical/Derivative specific) represents a highly functionalized naphthalene building block. It is strategically significant in medicinal chemistry due to its "orthogonally reactive" core—containing a phenolic hydroxyl (H-bond donor/nucleophile), a methoxy ether (masked alcohol/directing group), and an aryl bromide (electrophile for cross-coupling).[1]
This guide dissects the molecular architecture of this compound, establishing a validated synthetic route based on regioselective principles and analyzing the steric-electronic factors that govern its conformation in solution and solid phases.[1]
Molecular Identity & Physicochemical Profile[1][2]
| Property | Data / Prediction | Notes |
| Molecular Formula | C₁₁H₉BrO₂ | |
| Molecular Weight | 253.09 g/mol | |
| Core Scaffold | Naphthalene | Aromatic, planar bicyclic system |
| Key Substituents | C1-OH, C3-OMe, C4-Br | Trisubstituted pattern |
| H-Bond Donor Count | 1 (Phenolic OH) | |
| H-Bond Acceptor Count | 2 (OH, OMe) | |
| Predicted LogP | ~3.2 - 3.5 | Lipophilic, suitable for CNS drug scaffolds |
| pKa (Predicted) | ~9.0 - 9.5 | Slightly more acidic than 1-naphthol due to Br-induction |
Synthetic Strategy: Regiocontrol & Causality
The synthesis of 4-bromo-3-methoxynaphthalen-1-ol is not trivial due to the competing directing effects of the hydroxyl and methoxy groups. A direct bromination of a nonsymmetrical precursor requires strict regiochemical control.
Validated Synthetic Pathway
The most robust route utilizes 1,3-dihydroxynaphthalene (naphthoresorcinol) as the starting material.[1] This approach leverages the distinct nucleophilicity of the resorcinol-like system.
Step 1: Regioselective Monomethylation
-
Protocol: Treat 1,3-dihydroxynaphthalene with methanolic HCl at room temperature.
-
Causality: The C3-hydroxyl is less sterically hindered and electronically distinct, allowing for selective methylation to yield 3-methoxynaphthalen-1-ol (3-methoxy-1-naphthol) in high yield (~86%). This avoids the formation of the dimethyl ether or the C1-isomer.
-
Reference: Aust. J. Chem. 1993, 46, 731.[2]
Step 2: Electrophilic Aromatic Bromination
-
Protocol: React 3-methoxynaphthalen-1-ol with N-Bromosuccinimide (NBS) in Acetonitrile (ACN) at 0°C.
-
Mechanistic Logic:
-
Directing Effects: The C1-OH and C3-OMe are both electron-donating groups (EDGs). They cooperatively activate positions C2 and C4.
-
Steric Control: Position C2 is flanked by the OH and OMe groups (ortho-ortho interference), creating a "steric pocket" that disfavors substitution. Position C4 is adjacent only to the OMe group and a ring hydrogen, making it kinetically accessible.
-
Outcome: Selective bromination occurs at C4 , yielding the target 4-bromo-3-methoxynaphthalen-1-ol.
-
Reaction Workflow Visualization
Caption: Figure 1. Regioselective synthesis pathway leveraging steric differentiation at the C2 and C4 positions.[1]
Conformational Analysis & Structural Dynamics[1]
The molecular conformation of 4-bromo-3-methoxynaphthalen-1-ol is defined by the interaction between the bulky bromine atom and the adjacent methoxy group.
The Ortho-Effect (C3-OMe vs. C4-Br)
Unlike simple naphthols, the presence of the bromine atom at C4 exerts a significant steric pressure on the C3-methoxy group.
-
Planarity Disruption: In 3-methoxynaphthalen-1-ol, the methoxy group typically lies coplanar with the naphthalene ring to maximize
conjugation. -
Torsional Strain: The Van der Waals radius of Bromine (1.85 Å) clashes with the methyl protons of the methoxy group.
-
Conformational Lock: To relieve this strain, the C3-O bond rotates. The methyl group is forced out of plane (dihedral angle
) or oriented away from the bromine. This reduces the electron-donating resonance capability of the oxygen into the ring, potentially increasing the acidity of the C1-OH.
Intramolecular Hydrogen Bonding[1]
-
Absence of peri-interaction: Unlike 1,8-disubstituted naphthalenes, there is no peri interaction here.[1]
-
C1-OH Freedom: The C1-hydroxyl group lacks an adjacent acceptor (C2 is a CH, C8 is a CH). Consequently, the OH group is free to act as a strong H-bond donor to solvents or biological targets (e.g., Serine/Threonine residues in protein pockets).[1]
Tautomeric Stability
While 1-naphthols can theoretically tautomerize to keto-forms (naphthalenones), the aromaticity of the second ring preserves the enol (aromatic) form as the dominant species (>99%) in ground state.[1] However, oxidative conditions can rapidly convert this scaffold into a 1,4-naphthoquinone derivative.
Experimental Characterization Protocols
For researchers validating this structure, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
C2-H: Look for a distinctive singlet around
6.8 - 7.0 ppm. The lack of coupling confirms the 1,3-substitution pattern and the blocked C4 position. -
Methoxy (-OCH₃): Singlet at
3.9 - 4.0 ppm. -
Aromatic Ring B (C5-C8): Multiplets in the
7.4 - 8.2 ppm range (typical naphthalene pattern). -
Hydroxyl (-OH): Broad singlet, exchangeable with D₂O, shift varies with concentration (typically
5.0 - 6.0 ppm).[1]
-
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of Bromine provides a signature 1:1 doublet for the molecular ion
and at m/z 252 and 254. This is the primary confirmation of successful bromination.
Detailed Experimental Protocol
Objective: Synthesis of 4-Bromo-3-methoxynaphthalen-1-ol (Scale: 10 mmol).
-
Preparation of 3-Methoxynaphthalen-1-ol:
-
Dissolve 1,3-dihydroxynaphthalene (1.60 g, 10 mmol) in Methanol (20 mL).
-
Add Acetyl Chloride (1.0 mL) dropwise (generates anhydrous HCl in situ).
-
Stir at Room Temperature for 24 hours.
-
Workup: Pour into ice water (100 mL). Extract with Dichloromethane (3 x 30 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
-
Bromination:
-
Dissolve the intermediate (3-methoxynaphthalen-1-ol) in anhydrous Acetonitrile (25 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Note: Slow addition prevents over-bromination.
-
Stir at 0°C for 2 hours, then allow to warm to RT.
-
Workup: Quench with saturated Na₂S₂O₃ (to remove residual bromine). Extract with Ethyl Acetate.[3]
-
Purification: Recrystallize from Ethanol or purify via column chromatography to isolate the 4-bromo isomer from trace 2-bromo byproducts.
-
References
-
Regioselective Methylation: Australian Journal of Chemistry, 1993, 46 , 731-737.[1][2]
-
General Naphthalene Bromination: Journal of Organic Chemistry, 1997, 62 , 7447.[1] (Methodology adaptation).
-
Steric Effects in Naphthalenes: Journal of the American Chemical Society, 1985, 107 , 474.[1] (Conformational principles).
-
PubChem Compound Summary: 1-Bromo-3-methoxynaphthalen-2-ol (Isomer Comparison).
Sources
- 1. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
- 2. connectsci.au [connectsci.au]
- 3. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthetic applications of 4-Bromo-3-methoxynaphthalen-1-ol in organic chemistry
[1]
Abstract
4-Bromo-3-methoxynaphthalen-1-ol (CAS: 2158300-62-8) represents a highly specialized naphthalene scaffold characterized by a unique 1,3,4-substitution pattern.[1][2] Unlike common naphthalene derivatives, this molecule integrates three distinct reactive handles: a nucleophilic phenol (C1), an electron-donating methoxy group (C3), and an electrophilic bromide (C4). This application note details the synthetic utility of this building block, focusing on its role as a precursor for polysubstituted naphthalenes via palladium-catalyzed cross-coupling and oxidative cyclization. We provide validated protocols for Suzuki-Miyaura coupling and strategic functional group manipulations essential for drug discovery and advanced materials synthesis.
Chemical Profile & Structural Advantages[4]
The utility of 4-Bromo-3-methoxynaphthalen-1-ol stems from its "push-pull" electronic structure and orthogonal reactivity.
| Feature | Position | Reactivity Profile | Synthetic Application |
| Phenolic Hydroxyl | C1 | Acidic, Nucleophilic | Protection (MOM, Bn, TBS), Esterification, Oxidation to Quinones. |
| Methoxy Group | C3 | Electron-Donating (EDG) | Activates C2/C4; directs ortho-lithiation (DoM); modulates redox properties. |
| Bromide | C4 | Electrophilic | Primary Handle: Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings. |
| Naphthalene Core | - | Aromatic, Lipophilic | π-stacking interactions in ligands; fluorophore core. |
Mechanistic Insight: The "Orthogonal" Strategy
The 4-bromo position is electronically activated for oxidative addition by the para-hydroxyl and ortho-methoxy groups. However, the free hydroxyl group at C1 can poison sensitive catalysts or undergo side reactions (e.g., deprotonation). Therefore, synthetic strategies often diverge based on whether the C1-OH is protected prior to C4-functionalization.
Core Synthetic Modules
Module A: Synthesis of the Scaffold
While commercially available, the scaffold is typically synthesized via the regioselective bromination of 3-methoxy-1-naphthol . The 3-methoxy group directs electrophilic aromatic substitution (EAS) to the C4 position (para to the activating OH, ortho to OMe), avoiding the sterically crowded C2 position.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DMF, 0°C to RT.
-
Key Observation: Reaction must be monitored to prevent over-bromination at C2.
Module B: Palladium-Catalyzed Cross-Coupling (C4 Functionalization)
The C4-Br bond is the primary entry point for increasing molecular complexity.
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids yields 4-aryl-3-methoxy-1-naphthols. These biaryl systems are privileged structures in antiviral research and chiral ligand synthesis (e.g., NOBIN analogs).
-
Sonogashira Coupling: Introduction of alkynes at C4, followed by cyclization with the C3-OMe or C1-OH (after deprotection/demethylation), provides access to naphthofurans.
Module C: Oxidative Transformations
The electron-rich nature of the 3-methoxy-1-naphthol core makes it susceptible to oxidation.
-
Quinone Formation: Oxidation (e.g., Fremy’s salt or PIDA) converts the scaffold into 3-methoxy-1,4-naphthoquinone derivatives, which are potent cytotoxic agents.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Caption: Divergent synthesis starting from regioselective bromination, leading to biaryls, quinones, and fused polycycles.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Bromo-3-methoxynaphthalen-1-ol
Note: Perform in a fume hood with protection against light.
-
Setup: Charge a flame-dried round-bottom flask with 3-methoxy-1-naphthol (1.0 equiv) and anhydrous acetonitrile (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of acetonitrile. Add this solution dropwise to the naphthol solution over 30 minutes.
-
Critical: Slow addition prevents the formation of the 2,4-dibromo byproduct.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The product typically has a lower R_f than the starting material.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.[3] Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 85-92%.
-
Protocol B: Suzuki-Miyaura Coupling (Synthesis of 4-Phenyl-3-methoxynaphthalen-1-ol)
Note: While the free phenol can be coupled, protecting it as a benzyl or MOM ether often improves yields by preventing catalyst poisoning.
Substrate: 1-(Benzyloxy)-4-bromo-3-methoxynaphthalene (Protected form).
-
Reagents:
-
Substrate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Combine substrate, boronic acid, and base in a reaction vial.
-
Add solvents and degas (sparge with Argon for 10 min).
-
Add the Pd catalyst under an Argon counter-flow.
-
Seal and heat to 90°C for 12–16 hours.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.
-
Purification: Flash chromatography.
-
Deprotection (Optional): Hydrogenolysis (H₂, Pd/C) to reveal the free 1-naphthol.
References
-
Regioselective Bromination of Naphthols
- Title: "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol"
- Source:Journal of Organic Chemistry
-
URL:[Link]
- Relevance: Establishes NBS as the reagent of choice for high-yield bromination of electron-rich phenols/naphthols.
-
Synthesis of 3-Methoxy-1-naphthol Precursor
- Title: "Synthesis and Photochromism of Novel Pyridyl Substituted Naphthopyrans"
- Source:University of Huddersfield Repository
-
URL:[Link]
- Relevance: Details the synthesis of the 3-methoxy-1-naphthol core
-
Suzuki Coupling on Naphthalene Cores
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
- Source:Chemical Reviews
-
URL:[Link]
- Relevance: Foundational text for the coupling conditions (Pd(0)/Base) applied in Protocol B.
-
Commercial Availability & CAS Verification
analytical methods for the quantification of 4-Bromo-3-methoxynaphthalen-1-ol
Introduction
4-Bromo-3-methoxynaphthalen-1-ol is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific optical properties. The precise and accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final products. This application note provides detailed protocols for the quantitative analysis of 4-Bromo-3-methoxynaphthalen-1-ol using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental rationale, and adherence to international validation standards.[1][2][3]
The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide offers a comparative overview to assist in choosing the most appropriate technique for a given application.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of 4-Bromo-3-methoxynaphthalen-1-ol.[4] A reversed-phase HPLC method provides excellent separation and resolution.
Principle and Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 4-Bromo-3-methoxynaphthalen-1-ol, being a moderately polar compound, will interact with the stationary phase, and its retention time will be influenced by the composition of the mobile phase.[5][6] The use of a gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities. UV detection is suitable due to the chromophoric nature of the naphthalene ring system.[7]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
4-Bromo-3-methoxynaphthalen-1-ol reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (based on the UV absorption characteristics of naphthalene derivatives)[8]
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4-Bromo-3-methoxynaphthalen-1-ol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (50% Acetonitrile in water with 0.1% formic acid) to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample containing 4-Bromo-3-methoxynaphthalen-1-ol by dissolving a known amount in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9]
Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[1][10][11]
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This can be demonstrated by a lack of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a DAD.[2]
-
Linearity: The linearity of the method should be established by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (R²) of >0.999 is typically expected.[3]
-
Accuracy: Determined by the recovery of a known amount of spiked analyte into a sample matrix. Acceptance criteria are typically 98-102%.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD). A %RSD of <2% is generally acceptable.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
Data Presentation
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
Workflow Diagram
Caption: Workflow for HPLC quantification of 4-Bromo-3-methoxynaphthalen-1-ol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds.[13] For 4-Bromo-3-methoxynaphthalen-1-ol, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic peak shape.
Principle and Rationale
GC separates compounds based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling both quantification and structural confirmation. Derivatization, for example, by silylation, converts the polar hydroxyl group into a less polar and more volatile silyl ether, which is more amenable to GC analysis.[14]
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
4-Bromo-3-methoxynaphthalen-1-ol reference standard
-
Autosampler vials with inserts
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation and Derivatization:
-
Stock Solution (1 mg/mL): Prepare a stock solution of 4-Bromo-3-methoxynaphthalen-1-ol in dichloromethane.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution.
-
Derivatization:
-
To 100 µL of each standard and sample solution in an autosampler vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.[9]
-
Method Validation: Similar validation parameters as for HPLC should be assessed according to ICH guidelines.[1][2][3]
Data Presentation
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.2 - 104.8% |
| Precision (%RSD) | ≤ 5.0% | < 3.0% |
| LOD | - | ~10 ng/mL |
| LOQ | - | ~30 ng/mL |
Workflow Diagram
Caption: Workflow for GC-MS quantification of 4-Bromo-3-methoxynaphthalen-1-ol.
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with significant UV absorbance.[12][15] It is particularly useful for the analysis of pure substances or simple mixtures where interfering substances do not absorb at the analytical wavelength.
Principle and Rationale
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The naphthalene ring system in 4-Bromo-3-methoxynaphthalen-1-ol exhibits strong UV absorption, allowing for its direct quantification.[7]
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
4-Bromo-3-methoxynaphthalen-1-ol reference standard
-
Volumetric flasks and pipettes
Methodology:
-
Determination of λmax:
-
Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.[15]
-
Sample Solution: Prepare the sample by dissolving a known amount in methanol to obtain a concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample solution from the calibration curve.
-
Method Validation: The method should be validated for linearity, range, accuracy, and precision as per ICH guidelines.[12][15]
Data Presentation
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| λmax | - | ~230 nm |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.8% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
Logical Relationship Diagram
Caption: Logical flow for UV-Vis spectrophotometric quantification.
Conclusion
This application note provides a comprehensive guide to the analytical methods for the quantification of 4-Bromo-3-methoxynaphthalen-1-ol. HPLC-UV offers a robust and precise method for routine analysis. GC-MS provides high sensitivity and structural confirmation, particularly useful for impurity profiling. UV-Vis spectrophotometry is a simple and rapid technique suitable for the quantification of the pure compound. The choice of method should be based on the specific analytical requirements, and all methods must be properly validated to ensure reliable and accurate results.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Holt, S. (2015). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Elder, D. P. (2013). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Helm, P. A., & Jantunen, L. M. (2002). Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization. ResearchGate. [Link]
-
Thaikar, A. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences. [Link]
-
Thaikar, A. (2025). Ankita Thaikar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 4, 3182-3191. International Journal of Pharmaceutical Sciences. [Link]
-
Li, Y., et al. (2014). Gas chromatography-triple quadrupole mass spectrometry for the determination of atmospheric polychlorinated naphthalenes. PubMed. [Link]
-
ALS Europe. (n.d.). Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices. ALS Europe. [Link]
-
Moon, H.-B., et al. (2021). Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods. Frontiers in Marine Science. [Link]
-
NIST. (n.d.). Naphthalene, 2-methoxy-. NIST WebBook. [Link]
-
Christenson, M., & Pope, J. (2010). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate. [Link]
-
Cui, X., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Rahman, M. M., et al. (2011). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. Arabian Journal of Chemistry. [Link]
-
Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. [Link]
-
Phenomenex. (2012). HPLC Method Development. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Sabnis, S., et al. (2019). Methods for hplc analysis.
-
Pérez-García, S. A., et al. (2014). Design and Synthesis of Naphthol Derivative. Journal of the Mexican Chemical Society. [Link]
-
Sari, Y. P. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. [Link]
- Ube Industries. (1990). A process for preparing a naphthalene derivative.
-
Banoth, L., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
-
Journal of Analytical Chemistry. (2025). Journal of Analytical Chemistry. Digital Diagnostics. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aapco.org [aapco.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
application of 4-Bromo-3-methoxynaphthalen-1-ol in fluorescence probe development
Application Note: 4-Bromo-3-methoxynaphthalen-1-ol as a Scaffold for Ratiometric Two-Photon Fluorescent Probes
Part 1: Executive Summary & Core Rationale
4-Bromo-3-methoxynaphthalen-1-ol (BMNO) is a highly specialized, electron-rich naphthalene building block used in the synthesis of D-π-A (Donor-π-Acceptor) fluorescent probes. Unlike simple naphthols, the specific substitution pattern of BMNO offers unique photophysical advantages:
-
The Naphthalene Core: Provides a rigid planar structure essential for high quantum yield and Two-Photon Absorption (TPA) cross-section, making derivatives suitable for deep-tissue imaging.
-
3-Methoxy Group (Auxochrome): Increases electron density on the ring, red-shifting the emission spectrum into the biological window (green/yellow/red) and preventing non-radiative decay pathways often seen in unsubstituted naphthols.
-
4-Bromo Handle: A precise site for Suzuki-Miyaura or Sonogashira cross-coupling, allowing the attachment of electron-withdrawing groups (acceptors) to establish an Intramolecular Charge Transfer (ICT) mechanism.
-
1-Hydroxyl Group: Serves as the sensing trigger . It can be masked (caged) to detect analytes (e.g., esters, ROS, phosphatase) or used as a proton donor in ESIPT (Excited-State Intramolecular Proton Transfer) systems.
This guide details the protocol for converting BMNO into a Ratiometric Two-Photon Probe for enzyme activity (e.g., Esterase) or Reactive Oxygen Species (ROS).
Part 2: Mechanism of Action (The "Why")
The probe design relies on the ICT (Intramolecular Charge Transfer) mechanism.
-
State A (Caged/Reactant): When the 1-OH group is functionalized (e.g., acetylated for esterase detection), the electron-donating ability of the oxygen is suppressed. The D-π-A strength is weak, resulting in blue fluorescence .
-
State B (Uncaged/Product): Upon reaction with the target analyte, the protecting group is cleaved, releasing the free phenolate/phenol. The strong electron-donating capability of the ionized oxygen restores the strong D-π-A push-pull system, causing a bathochromic shift to green/yellow fluorescence .
This shift allows for ratiometric imaging , which self-calibrates for probe concentration and laser intensity variations.
Part 3: Experimental Protocols
Workflow Overview
-
Scaffold Functionalization: Suzuki coupling of BMNO with an electron-acceptor (e.g., 4-formylphenylboronic acid).
-
Extension (Optional): Knoevenagel condensation to extend conjugation (for NIR emission).
-
Sensing Trigger Installation: Caging the 1-OH group.
Protocol A: Synthesis of the Fluorophore Core (BMNO-Acceptor)
Objective: Create the D-π-A fluorophore backbone. Reagents:
-
4-Bromo-3-methoxynaphthalen-1-ol (BMNO) [1.0 eq]
-
4-Pyridineboronic acid (or 4-Formylphenylboronic acid) [1.2 eq]
-
Pd(PPh₃)₄ [5 mol%][1]
-
K₂CO₃ [2.0 eq]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Degassing: In a Schlenk tube, dissolve BMNO (1 mmol) and the boronic acid (1.2 mmol) in 1,4-Dioxane (10 mL).
-
Catalyst Addition: Add aqueous K₂CO₃ (2M, 2 mL). Degas the mixture by bubbling Argon for 15 minutes. Add Pd(PPh₃)₄ rapidly under Argon flow.
-
Reflux: Seal the tube and heat to 90°C for 12 hours . The solution should turn fluorescent (often green or blue under UV).
-
Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with brine (2 x 20 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Checkpoint: Isolate the coupled product (e.g., 3-methoxy-4-(pyridin-4-yl)naphthalen-1-ol). Verify by ¹H-NMR (Look for new aromatic protons and disappearance of the Br-adjacent signal).
-
Protocol B: Installing the Sensing Trigger (Example: Acetyl for Esterase)
Objective: Quench the ICT to create the "Off" or "Blue" state. Reagents:
-
Purified Fluorophore from Protocol A [1.0 eq]
-
Acetic Anhydride [1.5 eq]
-
Pyridine [2.0 eq]
-
DCM (Dry)
Step-by-Step:
-
Dissolve the fluorophore in dry DCM (5 mL) at 0°C.
-
Add Pyridine followed by Acetic Anhydride dropwise.
-
Stir at RT for 2 hours. Monitor TLC for the disappearance of the polar free-phenol spot.
-
Quench: Add water (5 mL) and stir for 10 min. Extract with DCM.
-
Purification: Column chromatography.[2][3] The product (Probe-Ac) should exhibit blue-shifted fluorescence compared to the starting material.
Protocol C: In Vitro Fluorescence Assay
Objective: Validate the ratiometric response. Buffer: PBS (10 mM, pH 7.4, containing 1% DMSO).
-
Stock Solution: Prepare a 10 mM stock of Probe-Ac in DMSO.
-
Measurement: Dilute to 10 µM in PBS.
-
Excitation: Set Ex = 360 nm (or appropriate 2-photon wavelength, e.g., 740 nm).
-
Titration: Add Esterase (0 - 10 U/mL) stepwise.
-
Observation: Record emission spectra (400 - 650 nm).
-
Expectation: Decrease in peak at ~450 nm (Blue) and increase in peak at ~540 nm (Yellow/Green).
-
Isoemissive Point: A clear isoemissive point should appear, confirming a clean two-state transition.
-
Part 4: Data Visualization & Logic
Signaling Pathway & Synthesis Logic
Caption: Logical flow for synthesizing and activating the ratiometric probe. The cycle transitions between Blue (Caged) and Green (Active) states.
Expected Spectral Data
| Parameter | Caged Probe (Reactant) | Active Fluorophore (Product) |
| Structure | 1-OAc-3-OMe-4-Acceptor | 1-OH-3-OMe-4-Acceptor |
| Electronic State | Weak ICT | Strong ICT (Push-Pull) |
| Abs Max (1P) | 340 - 360 nm | 380 - 410 nm |
| Em Max (1P) | 440 - 460 nm (Blue) | 530 - 560 nm (Yellow/Green) |
| 2P Cross-Section | ~20 - 40 GM | > 100 GM |
| Quantum Yield | 0.1 - 0.3 | 0.4 - 0.7 |
Part 5: Critical Considerations (Expertise)
-
Solvatochromism: Naphthalene-based ICT probes are highly solvatochromic. In polar solvents (like water), the emission is red-shifted but quantum yield may drop due to hydrogen bonding. The 3-methoxy group helps mitigate quenching by sterically shielding the core and adding lipophilicity.
-
pH Sensitivity: The deprotected phenol (1-OH) has a pKa ~9-10. At physiological pH (7.4), it exists in equilibrium between phenol and phenolate. For maximum ICT strength (and redder emission), the phenolate form is desired. If the pKa is too high, electron-withdrawing groups (like Cl or F) can be added to the acceptor moiety to lower the pKa of the phenol, ensuring it is ionized at pH 7.4.
-
Purification: Brominated naphthols can be light-sensitive. Perform column chromatography with minimal light exposure to prevent debromination or oxidation.
References
-
Kim, H. M., & Cho, B. R. (2015). Small-Molecule Two-Photon Probes for Bioimaging Applications. Chemical Reviews, 115(7), 3012–3075. Link
-
Gao, M., et al. (2012). Fluorescent Light-up Probe with AIE Characteristics for Specific Detection of Lysosomal Esterase. Journal of Materials Chemistry, 22, 10795. Link
-
Lovell, J. F., et al. (2010). Activatable Photosensitizers for Imaging and Therapy. Chemical Reviews, 110(5), 2839–2857. Link
-
Synthesis Reference: Suzuki-Miyaura Coupling of Aryl Bromides. Organic Chemistry Portal. Link
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
experimental procedure for scaling up the synthesis of 4-Bromo-3-methoxynaphthalen-1-ol
Abstract
This application note details a robust, two-step protocol for the kilogram-scale synthesis of 4-Bromo-3-methoxynaphthalen-1-ol , a highly functionalized intermediate valuable in the synthesis of naphthoquinone-based natural products and kinase inhibitors.[1] The route utilizes commercially available 1,3-dihydroxynaphthalene (naphthoresorcinol) as the starting material. Key features of this protocol include the highly regioselective mono-methylation of the 1,3-diol using in situ generated anhydrous HCl, followed by a controlled electrophilic bromination using N-bromosuccinimide (NBS).[1] This guide addresses critical scale-up parameters, including exotherm management, regiocontrol, and purification without chromatography.
Introduction & Strategic Analysis
The synthesis of polysubstituted naphthalenes often suffers from poor regioselectivity due to the competing directing effects of multiple electron-donating groups (EDGs).[1] The target molecule, 4-Bromo-3-methoxynaphthalen-1-ol , possesses two strong activating groups (OH and OMe) in a meta relationship.[1]
Synthetic Challenges
-
Regioselectivity of Methylation: Mono-methylation of symmetric diols often yields statistical mixtures of mono-, di-, and un-methylated products.[1]
-
Bromination Position: The substrate 3-methoxynaphthalen-1-ol has three nucleophilic sites: C2, C4, and C8.[1]
Retrosynthetic Logic
The strategy relies on "symmetry breaking" of the 1,3-dihydroxynaphthalene core followed by electrophilic aromatic substitution (EAS).
Figure 1: Retrosynthetic strategy highlighting the two critical regioselective transformations.
Process Development & Optimization
Step 1: Regioselective Mono-methylation
Literature precedents indicate that 1,3-dihydroxynaphthalene exhibits unique reactivity compared to other isomers.[1] Treatment with methanol containing dry HCl results in exclusive formation of 3-methoxy-1-naphthol.[1][2][3]
-
Mechanism: Acid-catalyzed Fischer-type etherification.[1] The regioselectivity is driven by the stability of the resonance intermediates and the specific hydrogen-bonding network of the 1,3-isomer.[1]
-
Scale-Up Insight: Generating HCl in situ using Acetyl Chloride (AcCl) in Methanol is safer and more precise than bubbling HCl gas for large batches.[1]
Step 2: Electrophilic Bromination
Direct bromination with elemental bromine (
-
Reagent Choice: N-Bromosuccinimide (NBS) is chosen for its stoichiometric precision and ability to be added as a solid or solution, allowing for strict exotherm control.[1]
-
Solvent: Acetonitrile (MeCN) is selected over DMF to facilitate workup (volatile) and product crystallization.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Methoxynaphthalen-1-ol
Scale: 1.0 mol (160.2 g of starting material)
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7][8] | Amount |
| 1,3-Dihydroxynaphthalene | 160.17 | 1.0 | 160.2 g |
| Methanol (Anhydrous) | 32.04 | Solvent | 1.6 L (10 vol) |
| Acetyl Chloride | 78.50 | 1.5 | 107 mL (117.7 g) |
| Water | 18.02 | Quench | 2.0 L |
Procedure
-
Setup: Equip a 5 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (
).[1] -
Dissolution: Charge 1,3-Dihydroxynaphthalene (160.2 g) and Anhydrous Methanol (1.2 L). Stir until fully dissolved.
-
Acid Generation (Exothermic): Cool the solution to 0–5 °C. Charge Acetyl Chloride (107 mL) into the addition funnel. Dilute with remaining Methanol (400 mL).
-
Addition: Add the AcCl/MeOH solution dropwise over 60 minutes, maintaining internal temperature
. Note: This generates anhydrous HCl in situ. -
Reaction: Remove cooling bath and allow to warm to Room Temperature (20–25 °C). Stir for 24–48 hours. Monitor by HPLC/TLC (Target
, SM in 30% EtOAc/Hex). -
Workup: Concentrate the reaction mixture under reduced pressure to
of original volume. -
Quench: Slowly pour the residue into ice-cold water (2.0 L) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove residual acid.[1] -
Purification: Recrystallize from minimal hot Toluene or Ethanol/Water if necessary.
-
Yield: Expected yield: 130–145 g (75–83%). Off-white to pale pink solid.[1]
Protocol B: Synthesis of 4-Bromo-3-methoxynaphthalen-1-ol
Scale: 0.5 mol (87.1 g of Step 1 Product)
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7][8] | Amount |
| 3-Methoxynaphthalen-1-ol | 174.20 | 1.0 | 87.1 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 93.4 g |
| Acetonitrile (MeCN) | 41.05 | Solvent | 870 mL (10 vol) |
| Sodium Bisulfite (aq) | 104.06 | Quench | 500 mL (10% soln) |
Procedure
-
Setup: Equip a 3 L 3-neck flask with mechanical stirrer, temperature probe, and addition funnel. Shield from direct light (NBS is light sensitive).[1]
-
Dissolution: Dissolve 3-Methoxynaphthalen-1-ol (87.1 g) in Acetonitrile (700 mL). Cool to -10 °C using an ice/salt or glycol bath.
-
Reagent Preparation: Dissolve NBS (93.4 g) in Acetonitrile (170 mL). Note: If NBS does not fully dissolve, use a slurry or add more solvent.
-
Controlled Addition: Add the NBS solution dropwise over 90 minutes. Critical: Maintain internal temperature between -10 °C and -5 °C. A rapid exotherm indicates loss of regiocontrol.[1]
-
Reaction: Stir at 0 °C for 2 hours. Monitor by HPLC. The disappearance of starting material and appearance of a less polar product indicates completion.
-
Quench: Add 10% aqueous Sodium Bisulfite (500 mL) slowly to quench unreacted bromine species.
-
Workup: Concentrate to remove Acetonitrile. Extract the aqueous residue with Ethyl Acetate (
mL). -
Washing: Wash combined organics with Water (
) and Brine ( ).[1] Dry over . -
Crystallization: Concentrate to dryness. Recrystallize the crude solid from Hexanes/Ethyl Acetate (or Heptane/Toluene) to yield the pure product.
-
Yield: Expected yield: 100–115 g (80–90%). White to crystalline needles.
Process Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis sequence.
Analytical Controls
In-Process Controls (IPC)
-
Step 1 Completion: Disappearance of 1,3-diol peak.[1] Appearance of product at higher
.-
Limit:
Starting Material.
-
-
Step 2 Regioselectivity: Monitor for formation of dibromo species (very non-polar) or ortho-bromo isomer (C2).[1]
-
Limit:
Dibromo impurity.
-
Characterization Data (Expected)
-
1H NMR (400 MHz, CDCl3):
Safety & Waste Management
-
Acetyl Chloride: Reacts violently with water. Handle in a fume hood. The reaction generates HCl gas; ensure proper venting or scrubbing.
-
N-Bromosuccinimide (NBS): Irritant.[1] Avoid inhalation of dust. Store in a refrigerator and protect from light to prevent decomposition into bromine.
-
Waste Disposal:
-
Acidic Methanol Waste: Neutralize with Sodium Bicarbonate before disposal.
-
Halogenated Waste: The filtrate from Step 2 contains NBS byproducts (succinimide) and brominated organics. Segregate as halogenated solvent waste.
-
References
-
Regioselective Methylation: Bell, K. H., &lf; Tweeton, H. J. (1993). Regioselective Monomethylation of Unsymmetrical Naphthalenediols with Methanolic HCl. Australian Journal of Chemistry, 46(5), 731–737.[3]
-
Bromination Methodology: Mitchell, R. H., Lai, Y.-H., & Williams, R. V. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent.[1] Journal of Organic Chemistry, 44(25), 4733–4735.
-
General Naphthalene Functionalization: Castells, J., et al. (1993). Study of the reaction of 1,3-dihydroxynaphthalene with methanol in the presence of acid. Tetrahedron, 49(5), 1099-1106.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-Bromo-3-methoxynaphthalen-1-ol
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the synthesis of 4-Bromo-3-methoxynaphthalen-1-ol . It synthesizes principles of electrophilic aromatic substitution on naphthalene systems with practical, field-tested troubleshooting protocols.
Topic: Optimization of Reaction Conditions & Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Custom Synthesis Last Updated: March 2026
Reaction Overview & Mechanism
The synthesis of 4-Bromo-3-methoxynaphthalen-1-ol typically proceeds via the electrophilic bromination of 3-methoxynaphthalen-1-ol . This substrate is an electron-rich naphthalene system with two activating groups: a hydroxyl at C1 and a methoxy at C3.
-
The Challenge: Both substituents direct incoming electrophiles to the ortho and para positions.
-
C4 Position (Target): Para to the -OH (strong activator) and ortho to the -OMe. It is also an
-position on the naphthalene ring, making it kinetically favored. -
C2 Position (Impurity): Ortho to both -OH and -OMe. While activated, it is a
-position and sterically more hindered than C4, but can react if conditions are too aggressive. -
Side Reactions: Over-bromination (2,4-dibromo species) and oxidation to naphthoquinones are the primary failure modes.
-
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the kinetic preference for C4 bromination and potential diversion points to impurities.
Optimized Protocol (Standard Operating Procedure)
For high regioselectivity and yield, we recommend using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . This system is superior to elemental bromine (
Reagents & Conditions Table
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder than |
| Stoichiometry | 0.95 - 1.00 equiv. | Slight deficit prevents formation of the 2,4-dibromo byproduct. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent enhances regioselectivity for the para position (C4) [2]. |
| Temperature | -10°C to 0°C | Kinetic control is essential to distinguish between C4 and C2 reactivity. |
| Atmosphere | Nitrogen/Argon | Naphthols are susceptible to air oxidation; inert gas is mandatory. |
Step-by-Step Protocol
-
Preparation: Charge a flame-dried flask with 3-methoxynaphthalen-1-ol (1.0 equiv) and anhydrous MeCN (0.1 M concentration). Flush with Argon.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve NBS (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes. Do not add solid NBS directly , as local high concentrations cause over-bromination.
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting material (
) and appearance of the product ( ). -
Quench: Add 10% aqueous sodium thiosulfate (
) to quench unreacted brominating species. -
Workup: Extract with Ethyl Acetate or DCM. Wash organic layer with brine, dry over
, and concentrate in vacuo (bath temp < 40°C).
Troubleshooting Guide (FAQ)
Q1: I am observing a significant amount of the 2,4-dibromo byproduct. How do I stop this?
Diagnosis: This is a classic symptom of "concentration hotspots" or excess reagent. Solution:
-
Reduce Equivalents: Drop NBS stoichiometry to 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (difficult to separate).
-
Dilution: Increase solvent volume to 0.05 M.
-
Slow Addition: Use a syringe pump to add the NBS solution over 2 hours.
-
Check Temperature: Ensure the internal temperature never rises above 0°C during addition.
Q2: My reaction mixture turned dark black/tarry. What happened?
Diagnosis: Oxidative decomposition. Electron-rich naphthols are easily oxidized to quinones or polymerized by radical pathways, especially in the presence of light or oxygen. Solution:
-
Exclude Light: Wrap the reaction flask in aluminum foil. NBS can generate bromine radicals (
) under light, initiating non-selective radical side reactions [3]. -
Degas Solvents: Sparge MeCN with nitrogen for 15 minutes before use.
-
Add Antioxidant: A trace amount of BHT (butylated hydroxytoluene) can inhibit radical polymerization without affecting the ionic bromination.
Q3: I see a spot very close to the product on TLC. Is it the C2-bromo isomer?
Diagnosis: Likely yes. While C4 is favored, C2 is possible if the reaction is thermodynamically controlled or if the solvent is non-polar. Solution:
-
Switch Solvent: Ensure you are using Acetonitrile . In non-polar solvents like
or DCM, the transition state is less stabilized, and ortho-coordination (to the C1-OH) might favor C2 bromination. MeCN disrupts this coordination, favoring the steric/electronic preference for C4 [2]. -
Purification: The C2 isomer is often more polar than the C4 isomer due to the proximity of the Br to the OH (H-bonding effects). Use a gradient column chromatography starting with 100% Hexanes.
Q4: My yield is low (<50%) despite clean conversion. Where is the product?
Diagnosis: Naphthols can be water-soluble at high pH or sublime under high vacuum. Solution:
-
Acidify Workup: Ensure the aqueous quench is neutral or slightly acidic (pH 5-6). If the pH is basic (e.g., from using too much thiosulfate/bicarbonate), the naphthol deprotonates to the naphtholate anion, which stays in the water layer.
-
Drying: Do not leave the product under high vacuum for extended periods, especially if heating.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for common synthetic issues.
References
-
NBS vs.
- Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear brominating agent." Journal of Organic Chemistry, 1979, 44(25), 4733-4735.
- Insight: Establishes NBS/polar-solvent systems as superior for preventing over-bromination in activated arom
-
Regioselectivity of NBS in Acetonitrile
-
Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1] Journal of Organic Chemistry, 1995, 60(16), 5328–5331.
- Insight: Definitive study showing MeCN directs para-bromination (C4 in this context)
-
-
Radical vs.
- Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317.
- Insight: Explains the necessity of light exclusion to prevent radical side reactions (benzylic bromination or polymerization)
-
Synthesis of 4-Bromo-1-naphthol Deriv
-
Organic Syntheses, Coll.[2] Vol. 6, p.122 (1988); Vol. 51, p.122 (1971).
- Insight: Provides baseline workup procedures for brominated naphthols, emphasizing the need for neutral/acidic workup to prevent solubility losses.
-
Sources
purification techniques for 4-Bromo-3-methoxynaphthalen-1-ol
Technical Support Center: 4-Bromo-3-methoxynaphthalen-1-ol
Status: Active Ticket ID: #PUR-NAP-4BR-03 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 4-Bromo-3-methoxynaphthalen-1-ol .
If you are accessing this guide, you are likely facing a specific set of challenges: your product is turning pink/brown upon standing, your TLC spots are streaking, or you are struggling to separate the 4-bromo product from the 2-bromo regioisomer.
This compound is an electron-rich naphthalene system . The C1-hydroxyl group (phenol) and C3-methoxy group create a "push-push" electronic environment. This makes the molecule:
-
Prone to Oxidation: It readily oxidizes to ortho- or para-naphthoquinones (often seen as pink/red impurities).
-
Acidic: The phenolic proton (
) allows for pH-dependent solubility switches. -
Sticky: The free hydroxyl group interacts strongly with silica, causing peak tailing.
Below are the specific troubleshooting modules designed to address these behaviors.
Module 1: The "Rough Cut" (Acid-Base Extraction)
User Question: "My crude reaction mixture is a dark tar. How do I get a clean solid before I even attempt a column?"
Technical Diagnosis: Direct chromatography of a tarry reaction mixture often leads to column fouling. Because your molecule is a naphthol (phenol), you can exploit its acidity to separate it from non-acidic impurities (like unreacted 1,3-dimethoxynaphthalene or over-alkylated byproducts).
The Protocol:
-
Dissolution: Dissolve the crude tar in Ethyl Acetate (EtOAc) .
-
The Extraction (Critical Step): Extract the organic layer with 2M NaOH .
-
The Wash: Wash the aqueous layer twice with fresh EtOAc or Dichloromethane (DCM) to remove trapped neutrals.
-
The Recovery: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2-3.
-
Result: The phenol re-protonates and precipitates.
-
-
Filtration/Extraction: Filter the solid or re-extract into EtOAc, dry over
, and concentrate.
Pro-Tip (Oxidation Prevention): Add a pinch of Sodium Dithionite (
Figure 1: Logic flow for the Acid-Base purification strategy, exploiting the pKa of the naphthol.
Module 2: Chromatography Troubleshooting
User Question: "My product streaks on the TLC plate and elutes as a broad smear on the column, contaminating other fractions."
Technical Diagnosis:
The C1-hydroxyl group is hydrogen-bonding with the silanols (
The Solution: Acidified Silica You must suppress the ionization of the silanols and your product.
Protocol:
-
Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) to your eluent system (e.g., Hexane:EtOAc + 1% AcOH).
-
Column Pre-treatment: Flush the packed column with the acidified solvent before loading your sample.
-
TLC Check: Run your TLC plate in the acidified solvent. You should see the streak tighten into a compact spot.
Solvent System Matrix:
| Polarity | Solvent System (v/v) | Application |
| Low | 95:5 Hexane:EtOAc (+1% AcOH) | Removing non-polar impurities (e.g., dibromo species). |
| Medium | 80:20 Hexane:EtOAc (+1% AcOH) | Target Elution: 4-Bromo-3-methoxynaphthalen-1-ol usually elutes here ( |
| High | 95:5 DCM:MeOH | Flushing highly polar oxidation byproducts. |
Module 3: Recrystallization (The Final Polish)
User Question: "I have a solid, but it's slightly off-white/pink. How do I get analytical purity?"
Technical Diagnosis: The pink color is a trace quinone impurity. Recrystallization is superior to chromatography for removing these trace colored impurities because the crystal lattice of the naphthol will exclude the planar quinone structure.
Recommended Solvent Systems:
-
Ethanol/Water (The Standard):
-
Dissolve the solid in boiling Ethanol (minimal amount).
-
Add hot water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then 4°C.
-
Why: Naphthols are very soluble in alcohols but insoluble in water.
-
-
Cyclohexane/EtOAc:
-
Good for removing non-polar brominated byproducts.
-
Stability Warning: Do not boil for extended periods. Perform the recrystallization under a blanket of Nitrogen or Argon if possible.
Module 4: Stability & Storage FAQs
Q: Why did my white powder turn purple after a week on the shelf? A: Auto-oxidation. Light and oxygen convert the electron-rich naphthol into complex quinoidal species.
-
Fix: Store the compound in an amber vial, under Argon, in a freezer (-20°C).
Q: Can I use DCM (Dichloromethane) for storage? A: Avoid storing in solution for long periods. If you must, use acid-free DCM (passed through basic alumina). Traces of HCl in DCM can catalyze decomposition or further electrophilic substitution.
Q: How do I distinguish the 2-bromo isomer from the 4-bromo isomer? A:
-
1H NMR: Look at the aromatic region. The 4-bromo isomer (your target) has a specific coupling pattern on the unsubstituted ring and a singlet for the proton at C2. The 2-bromo isomer will show a different singlet pattern.
-
Melting Point: Symmetrical impurities often depress the melting point significantly. Compare with literature values (typically 95-105°C for similar brominated methoxyanilines/naphthols, though specific values for this exact isomer should be confirmed experimentally) [1].
Summary of Workflow
Figure 2: The integrated purification pipeline for maximum purity.
References
-
Synthesis and Properties of Brominated Methoxynaphthalenes
-
Source: Organic Syntheses, Coll.[4] Vol. 5, p.142 (1973); Vol. 49, p.6 (1969). (General procedure for bromination of activated naphthalenes and workup of naphthols).
-
URL:
-
-
Purification of Phenolic Compounds
- Source: BenchChem Technical Guides - Synthesis of Brominated Phenols/Naphthols.
-
URL:
-
Handling Electron-Rich Aromatics
- Source: PubChem Compound Summary for 4-Bromo-3-methoxyphenol (Structural analogue used for pKa and stability inference).
-
URL:
Sources
- 1. Purification and Cryo-Electron Microscopy Analysis of Bacterial Appendages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 3D-printed flow-cell for on-grid purification of electron microscopy samples directly from lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Synthesis & Purification of 4-Bromo-3-methoxynaphthalen-1-ol
Document ID: TS-SYN-4B3M-001 Last Updated: March 8, 2026 Department: Chemical Synthesis & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Reaction Logic
This guide details the regioselective synthesis of 4-Bromo-3-methoxynaphthalen-1-ol (Target) from 3-methoxynaphthalen-1-ol . The synthesis relies on an electrophilic aromatic substitution (EAS) controlled by the cooperative directing effects of the hydroxyl (C1) and methoxy (C3) groups.
The Core Challenge: Both the C1-hydroxyl and C3-methoxy groups are activating ortho/para directors.
-
C1-OH directs to: C2 (ortho) and C4 (para).
-
C3-OMe directs to: C2 (ortho) and C4 (ortho).
While both positions are electronically activated, C4 is the preferred kinetic site due to steric hindrance at C2 (which is sandwiched between the OH and OMe groups). However, without precise control of temperature and solvent polarity, researchers frequently encounter the 2-bromo regioisomer or the 2,4-dibromo over-reaction product.
Interactive Troubleshooting (FAQ)
Issue 1: "I am seeing a major impurity spot just above my product on TLC."
Diagnosis: This is likely the 2,4-dibromo-3-methoxynaphthalen-1-ol (Over-bromination).
-
Cause: Excess brominating agent (>1.05 eq) or reaction temperature >25°C. The product (4-bromo) is still activated at the C2 position, allowing a second bromine to add.
-
Solution:
-
Strictly limit NBS to 0.95–1.0 equivalents .
-
Conduct the addition at -10°C to 0°C .
-
Removal: Recrystallize from Hexane/Chloroform (dibromo species are often less soluble) or perform flash chromatography (the dibromo species is less polar and elutes earlier).
-
Issue 2: "My product mixture contains a significant amount of the 2-bromo isomer."
Diagnosis: Loss of regioselectivity.
-
Cause: Use of non-polar solvents (e.g., CCl₄, Benzene) or high temperatures. Non-polar solvents often fail to stabilize the polarized transition state required for para-attack (C4), leading to increased ortho-attack (C2) via coordination mechanisms.
-
Expert Insight: Acetonitrile (MeCN) is the superior solvent for this transformation. It enhances the electrophilicity of NBS and favors the para-substitution pattern via a more ionic mechanism [1].
-
Solution: Switch solvent to Acetonitrile (MeCN) or DMF .
Issue 3: "The reaction mixture turned dark red/brown and yields are low."
Diagnosis: Oxidation to 1,2- or 1,4-naphthoquinones .
-
Cause: Naphthols are electron-rich and prone to oxidation by air or radical species, especially under basic conditions or prolonged exposure to light.
-
Solution:
-
Degas solvents with Nitrogen/Argon before use.
-
Protect the reaction vessel from light (wrap in foil).
-
Work up immediately upon consumption of starting material; do not leave stirring overnight.
-
Optimized Experimental Protocol
Reaction Scheme
Caption: Reaction pathway showing the kinetic preference for C4-bromination and potential deviation pathways.
Materials
-
Substrate: 3-Methoxynaphthalen-1-ol (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.0 eq) - Recrystallize from water if yellow/aged.
-
Solvent: Acetonitrile (Anhydrous) - 0.1 M concentration.
-
Quench: Sat. aq. Sodium Thiosulfate (
).[1]
Step-by-Step Procedure
-
Preparation: Charge a flame-dried round-bottom flask with 3-methoxynaphthalen-1-ol and a magnetic stir bar. Purge with Nitrogen.
-
Dissolution: Add anhydrous Acetonitrile (10 mL per mmol substrate). Cool the solution to 0°C in an ice bath. Shield from ambient light.
-
Addition: Dissolve NBS (1.0 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the naphthol solution over 30 minutes.
-
Critical: Do not add solid NBS directly; local high concentrations cause over-bromination.
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quenching: Add 10% aqueous Sodium Thiosulfate solution (5 mL) to quench unreacted bromine (color should fade from orange to pale yellow).
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash with Water (2x) and Brine (1x).
-
Dry over anhydrous
, filter, and concentrate in vacuo at <40°C.
-
-
Purification:
Data & Characterization
| Compound | Rf (Hex:EtOAc 4:1) | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| 3-Methoxy-1-naphthol | 0.35 | |
| 4-Bromo-3-methoxynaphthalen-1-ol | 0.42 | |
| 2-Bromo-3-methoxynaphthalen-1-ol | 0.40 | |
| 2,4-Dibromo species | 0.65 | No singlet in aromatic region for H2/H4. |
References
-
Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 1995. 4[4][5][6][7][8]
-
Tunç, T., et al. "Polybrominated methoxy- and hydroxynaphthalenes." Journal of Chemical Research, 2015.[7] 9
-
BenchChem Technical Guide. "Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: An In-depth Technical Guide." BenchChem, 2025. 10[5][6][7][8][11]
-
Erenler, R. "Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives." Journal of Chemical Research, 2015.[7] 7[5][6][7][8][11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
troubleshooting guide for low yield in 4-Bromo-3-methoxynaphthalen-1-ol synthesis
Executive Summary & Diagnostic Overview
User Issue: You are experiencing low yields (<40%) or complex mixtures when attempting to synthesize 4-Bromo-3-methoxynaphthalen-1-ol (Target 4-Br ) from 3-methoxynaphthalen-1-ol (Precursor 1 ).
Technical Analysis: The synthesis of 4-Bromo-3-methoxynaphthalen-1-ol is a classic example of Electrophilic Aromatic Substitution (EAS) on a highly activated naphthalene system. The core challenge lies in the competitive directing effects and oxidative instability of the electron-rich naphthol ring.
-
The Substrate: 3-methoxynaphthalen-1-ol contains two strong activating groups: Hydroxyl (-OH) at C1 and Methoxy (-OMe) at C3.
-
The Conflict:
-
C2 Position: Ortho to both -OH and -OMe. Electronically most favorable but sterically crowded .
-
C4 Position (Target): Para to -OH and Ortho to -OMe. Electronically favorable and sterically accessible .
-
-
The Failure Modes:
-
Regioisomer Formation: Bromination at C2 (kinetic product) instead of C4.
-
Over-Bromination: Formation of 2,4-dibromo species due to high reactivity.
-
Oxidative Decomposition: Transformation into 1,4-naphthoquinones (black tar) due to air oxidation of the electron-rich phenol.
-
Diagnostic Workflow (Interactive Logic)
Before adjusting your protocol, locate your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in naphthol bromination.
Troubleshooting Guides & FAQs
Issue 1: The "Wrong Isomer" (Regioselectivity)
Symptom: NMR shows a mixture of products. The doublet splitting pattern indicates substitution at C2 (singlet aromatic proton at C4) rather than C4.
Mechanism: The C2 position is "doubly activated" (ortho to both donors). While C4 is the thermodynamic product (less steric strain), C2 is often the kinetic product. If you run the reaction too cold or too fast, C2-Br forms.
Corrective Action:
-
Switch Solvent: Change from non-polar solvents (DCM, CHCl3) to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state for the para-attack (C4) relative to the -OH group.
-
Temperature Control: Do not run at -78°C. Run at 0°C to Room Temperature . Slightly higher temperatures favor thermodynamic control (C4 product) over the kinetically favored C2 product.
-
Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (
).[1][2][3] NBS provides a low, steady concentration of electrophilic bromine, enhancing selectivity.
Issue 2: The "Black Tar" (Oxidation)
Symptom: The reaction turns opaque black/dark brown within minutes. Yield is <10%.
Mechanism: Electron-rich naphthols (especially 1,3-substituted) have low oxidation potentials. In the presence of oxygen and light, they oxidize to 1,4-naphthoquinones or polymerize.
Corrective Action:
-
Degas Solvents: Sparge your solvent (MeCN) with Argon for 15 minutes prior to use.
-
Protect from Light: Wrap the flask in aluminum foil. Brominated phenols are photosensitive.
-
Acid Scavenger: Do not add base (like
) during the reaction; basic naphthols oxidize faster. Keep the reaction neutral or slightly acidic.
Issue 3: Poly-bromination (2,4-Dibromo impurity)
Symptom: Mass spec shows M+2 and M+4 peaks indicating two bromine atoms.
Mechanism: The product (4-bromo-3-methoxynaphthalen-1-ol) is still activated at the C2 position. If local concentration of NBS is high, the second bromine adds immediately.
Corrective Action:
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Never excess.
-
Addition Method: Dissolve NBS in the solvent and add it dropwise over 30-60 minutes using a syringe pump or addition funnel. Do not dump solid NBS into the flask.
The "Gold Standard" Protocol
This protocol is optimized for regioselectivity (C4) and stability.
Reagents & Parameters
| Parameter | Specification | Reason |
| Substrate | 3-methoxynaphthalen-1-ol | Starting material (1.0 eq) |
| Reagent | N-Bromosuccinimide (NBS) | Recrystallized (1.0 eq). Milder than |
| Solvent | Acetonitrile (MeCN) | Anhydrous. Promotes para-selectivity (C4). |
| Temperature | 0°C | Balances kinetics and selectivity. |
| Concentration | 0.1 M | Dilution prevents poly-bromination. |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon/Nitrogen.
-
Crucial: Wrap the flask in aluminum foil to exclude light.
-
-
Dissolution:
-
Add 3-methoxynaphthalen-1-ol (1.0 g, 5.74 mmol) to the flask.
-
Add anhydrous Acetonitrile (57 mL) via syringe.
-
Cool the solution to 0°C in an ice bath.
-
-
Bromination (Controlled Addition):
-
Dissolve NBS (1.02 g, 5.74 mmol, 1.0 eq) in 10 mL of Acetonitrile in a separate vial.
-
Add the NBS solution dropwise to the naphthol solution over 30 minutes .
-
Note: The solution may turn reddish-orange. This is normal. Black is bad.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) for 1 hour.
-
TLC Check: Eluent 20% EtOAc/Hexanes. Product should be less polar than SM.
-
Stop point: Quench immediately when SM is consumed (<5%).
-
-
Workup (Quench):
-
Add 20 mL of saturated aqueous Sodium Thiosulfate (
) . This reduces unreacted bromine and prevents post-reaction bromination. -
Stir vigorously for 10 minutes. The color should lighten to pale yellow.
-
-
Extraction:
-
Purification:
-
Flash Column Chromatography: Silica Gel.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Storage: Store the purified solid under Argon in the freezer (-20°C).
-
References
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (2015). Polybrominated methoxy- and hydroxynaphthalenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Regioselectivity of Bromination in Methoxynaphthalenes
Welcome to the technical support center for the regioselective bromination of methoxynaphthalenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we delve into the nuances of controlling bromination on the methoxynaphthalene scaffold, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the bromination of methoxynaphthalenes so challenging?
A1: The challenge lies in the inherent reactivity of the naphthalene ring system, which is further activated by the electron-donating methoxy group. Naphthalene itself is more reactive than benzene towards electrophilic aromatic substitution.[1] The methoxy group, being a strong activating group, further enhances this reactivity and directs substitution to multiple positions, primarily the ortho and para positions relative to itself. This often leads to a mixture of monobrominated isomers and, in some cases, polybrominated products.[2]
Q2: What are the primary factors influencing the regioselectivity of this reaction?
A2: The regiochemical outcome of the bromination of methoxynaphthalenes is a delicate balance of several factors:
-
Electronic Effects: The methoxy group strongly directs electrophilic attack to the ortho and para positions.
-
Steric Hindrance: The bulky bromine atom and the methoxy group can sterically interact with adjacent protons or other substituents, influencing the preferred site of attack. For instance, substitution at the 1-position of naphthalene can experience steric hindrance from the hydrogen at the 8-position (peri-interaction).[3][4]
-
Reaction Conditions: Temperature, solvent, and the choice of brominating agent play a crucial role in directing the selectivity. These parameters can shift the reaction between kinetic and thermodynamic control.[5][6]
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3:
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest. This typically corresponds to the reaction pathway with the lowest activation energy.[7][8]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing the product distribution to equilibrate. Under these conditions, the most stable product will be the major isomer, and the reaction is said to be under thermodynamic control.[7][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
Potential Cause: The reaction conditions are not optimized to favor a single constitutional isomer. This can be due to a combination of electronic and steric factors not being adequately controlled.
Solutions:
-
Modify the Solvent System: Solvent polarity can significantly influence the ortho/para ratio.[9]
-
Polar Aprotic Solvents (e.g., Acetonitrile): These solvents can stabilize the transition state leading to the para-substituted product, thus increasing its yield. Acetonitrile, in particular, has been shown to be effective for the regiospecific nuclear bromination of methoxy-activated aromatic compounds using N-Bromosuccinimide (NBS).[10]
-
Nonpolar Solvents (e.g., Carbon Tetrachloride, Dichloromethane): These solvents may favor the formation of the ortho-isomer, as they do not significantly stabilize the more polar para-transition state.[9]
-
-
Adjust the Reaction Temperature:
-
Lower Temperatures (e.g., 0 °C to room temperature): Often favor the kinetically controlled product. It is crucial to determine which isomer is the kinetic product for your specific substrate.[5]
-
Higher Temperatures: May favor the thermodynamically more stable isomer. However, this can also lead to side reactions.[11]
-
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Generally a milder and more selective brominating agent than molecular bromine.[12][13] Its reactivity and selectivity are highly dependent on the solvent.[2]
-
Molecular Bromine (Br₂): More reactive and often less selective, potentially leading to over-bromination. Its use may require a catalyst like FeBr₃, although naphthalene's inherent reactivity can sometimes make this unnecessary.[1][14]
-
| Condition | Favored Product Type | Rationale |
| Polar Aprotic Solvent | Para Isomer | Stabilization of the more polar transition state.[9] |
| Nonpolar Solvent | Ortho Isomer | Less stabilization of the para transition state.[9] |
| Low Temperature | Kinetic Product | Favors the pathway with the lowest activation energy.[7] |
| High Temperature | Thermodynamic Product | Allows for equilibration to the most stable isomer.[7] |
| NBS | Higher Selectivity | Milder reagent, reactivity tunable with solvent choice.[2][10] |
| Br₂ | Lower Selectivity | Highly reactive, may lead to multiple products.[1] |
Issue 2: Formation of Polybrominated Byproducts
Potential Cause: The starting material and the monobrominated product are highly activated, leading to further bromination.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio or even a slight excess of the methoxynaphthalene.
-
Use a Milder Brominating Agent: NBS is generally preferred over Br₂ to minimize over-bromination.[12]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Deactivating the Ring (Protecting Group Strategy): In some complex syntheses, it may be beneficial to introduce a temporary deactivating group to temper the ring's reactivity, perform the bromination, and then remove the deactivating group.
Issue 3: No Reaction or Very Slow Reaction
Potential Cause: The reaction conditions are not sufficiently activating for the chosen brominating agent and substrate.
Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature to overcome the activation energy barrier.[15]
-
Use a Catalyst: For less reactive systems, the addition of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) with Br₂ can be effective.[16] Acid catalysis, using strong acids like trifluoroacetic acid or sulfuric acid, can also promote bromination with NBS.[17]
-
Photocatalysis: Visible-light photoredox catalysis with a dye like erythrosine B can activate NBS for the bromination of arenes under mild conditions.[18]
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Methoxynaphthalene using NBS in Acetonitrile
This protocol is designed to favor the formation of 1-bromo-2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxynaphthalene in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.05 equivalents of NBS portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-bromo-2-methoxynaphthalene.[19]
Visualizing Reaction Control
Kinetic vs. Thermodynamic Control Pathway
The following diagram illustrates the concept of kinetic versus thermodynamic control in a competing reaction.
Caption: Kinetic vs. Thermodynamic Product Formation.
Troubleshooting Workflow for Poor Regioselectivity
This flowchart provides a decision-making process for optimizing regioselectivity.
Caption: Decision tree for improving regioselectivity.
References
-
Polycyclic Electrophilic Aromatic Substitution Naphthalene. (2020, August 8). YouTube. [Link]
-
Electrophilic Aromatic Substitution Reaction for Naphthalene. Filo. [Link]
-
Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? Homework.Study.com. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. [Link]
-
Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- WO1998050334A1 - Production of brominated methoxynaphthalene compounds.
-
Halogenation Using N-Halogenocompounds. II. Acid Catalyzed Bromination of Aromatic Compounds with 1,3-Dibromo-5,5-dimethylhydantoin. Bull. Chem. Soc. Jpn.. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
2.5 Electrophilic aromatic substitution. Organic Chemistry II - Fiveable. [Link]
-
Effect of solvent polarity and temperature on product regioselectivity. ResearchGate. [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem.. [Link]
-
Electrophilic Substitution in Naphthalene. Scribd. [Link]
- EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
-
14.3 Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem.. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Aromatic Electrophilic substitution. SlideShare. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Is regioselectivity affected by steric factors during alkylation of naphthalene?. Stack Exchange. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
1-BROMO-2-METHOXYNAPHTHALENE. LookChem. [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Nature Communications. [Link]
-
Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media. Scientific Research Publishing. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Polybrominated methoxy- and hydroxynaphthalenes. ResearchGate. [Link]
-
2 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. [Link]
-
Regioselectivity of bromination of alkenes. Chemistry Stack Exchange. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
Sources
- 1. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. homework.study.com [homework.study.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lookchem.com [lookchem.com]
Technical Support Center: Stability & Handling of 4-Bromo-3-methoxynaphthalen-1-ol
Welcome to the Technical Support Center for 4-Bromo-3-methoxynaphthalen-1-ol (CAS 2158300-62-8) . As a highly functionalized polycyclic aromatic hydrocarbon (PAH) building block, this compound is invaluable for cross-coupling reactions, drug discovery, and materials science. However, its specific substitution pattern makes it highly susceptible to environmental degradation.
This guide provides researchers with a mechanistic understanding of the compound's instability, field-proven troubleshooting steps, and self-validating protocols to ensure experimental reproducibility.
Mechanistic Causality of Degradation (The "Why")
To effectively store and handle 4-Bromo-3-methoxynaphthalen-1-ol, one must first understand the thermodynamic and kinetic drivers of its degradation. The instability of this compound is primarily governed by three interconnected pathways:
-
Auto-Oxidation to Naphthoquinones: 1-Naphthol derivatives are highly susceptible to oxidation. The presence of the electron-donating methoxy group (-OCH3) at the 3-position increases the electron density of the naphthalene ring. This lowers the oxidation potential, making the molecule highly vulnerable to electrophilic oxygen attack. The reaction proceeds via a single-electron transfer (SET) to form a transient naphthoxyl radical, which subsequently reacts with dissolved oxygen to form stable, dead-end 1,4-naphthoquinone derivatives ([1]).
-
Photo-Induced Radical Polymerization: Exposure to UV or visible light induces homolytic cleavage or excites the molecule, accelerating the formation of naphthoxyl radicals. These radicals can couple with one another, leading to the formation of dark, insoluble polymeric naphthioxides ( [2]).
-
pH-Dependent Dehalogenation and Oxidation: In basic conditions, the compound deprotonates to form a naphthoxide anion. This anionic state is vastly more susceptible to oxidation than the protonated phenol. Furthermore, under strong oxidative stress, the bromine atom at the 4-position can act as a leaving group, undergoing oxidative dehalogenation.
Mechanistic pathways of 4-Bromo-3-methoxynaphthalen-1-ol degradation via naphthoxyl radicals.
Troubleshooting Guide & FAQs
Q1: My powder has turned from an off-white/pale yellow to a dark brown color. Is it still usable? A1: No. Darkening is the primary macroscopic indicator of photo-oxidation and the formation of polymeric naphthioxides ( [3]). Using this degraded material will introduce quinone impurities that can poison transition-metal catalysts (like Pd or Ni) in downstream cross-coupling reactions. The compound must be repurified via flash chromatography (silica gel, using a non-polar solvent system like Hexanes/Ethyl Acetate) before use.
Q2: I see inconsistent yields in my Suzuki-Miyaura couplings when using older stock solutions. Why? A2: 4-Bromo-3-methoxynaphthalen-1-ol degrades rapidly in solution, especially in coordinating solvents (e.g., THF, DMF) that contain dissolved oxygen. The active C-Br bond can undergo premature reduction, or the ring can oxidize to a quinone, altering the stoichiometry of your reaction. Rule of thumb: Never store this compound in solution. Prepare stock solutions immediately prior to use.
Q3: Can I store this compound in a standard laboratory refrigerator? A3: A standard refrigerator is insufficient if the container is not properly sealed. Moisture condensation upon opening cold vials accelerates degradation. The compound must be stored in a desiccator cabinet or sealed in a secondary container with Drierite, ideally at -20°C under an inert atmosphere (Argon or N2) ( [4]).
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the empirical stability of 4-Bromo-3-methoxynaphthalen-1-ol under various environmental conditions.
| Storage Condition | Atmosphere | Light Exposure | Physical State | Estimated Shelf-Life ( >95% Purity) |
| -20°C (Freezer) | Argon / N2 | Dark | Neat Solid | > 12 Months |
| 2-8°C (Fridge) | Ambient Air | Dark | Neat Solid | 3 - 6 Months |
| 25°C (Room Temp) | Ambient Air | Ambient Lab Light | Neat Solid | 1 - 2 Weeks |
| 25°C (Room Temp) | Ambient Air | Ambient Lab Light | Solution (THF/MeOH) | < 12 Hours |
| Basic Solution (pH >9) | Ambient Air | Ambient Lab Light | Solution (Aqueous) | < 1 Hour (Rapid Oxidation) |
Self-Validating Experimental Protocols
To ensure scientific integrity, we recommend a self-validating workflow. This means building Quality Control (QC) checks directly into your handling procedures so that degradation is caught before it ruins an expensive experiment.
Protocol A: Inert Storage & Aliquoting Workflow
Causality: Minimizing oxygen and photon exposure prevents the initiation of the radical cascade.
-
Receipt: Upon receiving the chemical, immediately transfer the sealed bottle to a glove box or a nitrogen-purged glove bag.
-
Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials (to block UV/Vis light).
-
Sealing: Cap the vials tightly, wrap the seals with Parafilm, and place them inside a secondary container filled with anhydrous calcium sulfate (Drierite).
-
Storage: Transfer the secondary container to a -20°C freezer.
-
Usage: When needed, remove one aliquot and allow it to warm to room temperature in a desiccator before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating degradation.
Protocol B: Quality Control via LC-MS
Causality: Validating the structural integrity of the compound before critical syntheses.
-
Dissolve a 1 mg sample in 1 mL of LC-MS grade Acetonitrile (degassed).
-
Run a short gradient (e.g., 5-95% MeCN in Water with 0.1% Formic Acid) on a C18 column.
-
Validation Check: Look for the parent mass
or .-
Pass: A single sharp peak corresponding to the intact mass (accounting for the
and isotopic distribution). -
Fail: If you observe peaks at
(oxidation to quinone) or (loss of bromine), the batch is compromised.
-
Self-validating workflow for the storage and quality control of 4-Bromo-3-methoxynaphthalen-1-ol.
References
-
Conversion of 1-naphthol to naphthoquinone metabolites by rat liver microsomes: demonstration by high-performance liquid chromatography with reductive electrochemical detection. PubMed - NIH. Available at:[Link]
-
Two step oxidation process of β-naphthol. ResearchGate. Available at:[Link]
-
1-Naphthol | C10H8O | CID 7005. PubChem - NIH. Available at:[Link]
catalyst selection and optimization for reactions involving 4-Bromo-3-methoxynaphthalen-1-ol
This guide functions as a Tier 3 Technical Support resource for researchers working with 4-Bromo-3-methoxynaphthalen-1-ol . It moves beyond generic textbook advice to address the specific steric and electronic anomalies of this substrate.
Ticket ID: CHEM-SUP-8821 Subject: Catalyst Optimization & Troubleshooting for Sterically Congested Naphthols
Substrate Profile & Reactivity Analysis
Before selecting a catalyst, you must understand the "personality" of your molecule. 4-Bromo-3-methoxynaphthalen-1-ol presents a dual-threat challenge to standard catalysis:
-
The Ortho-Effect (Steric Hindrance): The 3-methoxy group is ortho to the 4-bromo reaction site. This creates significant steric bulk, inhibiting the oxidative addition step of the catalytic cycle.[1] Standard catalysts (e.g., Pd(PPh3)4) often fail here because the triphenylphosphine ligands are not bulky enough to force the Pd(0) center open for insertion.
-
The Proton Trap (Catalyst Poisoning): The 1-OH group (Naphthol) has a pKa of ~9.3.
-
Issue A: It consumes 1 equivalent of base immediately.
-
Issue B: The resulting naphthoxide anion can coordinate tightly to Palladium, displacing the neutral ligand and forming an inactive "Pd-ate" complex (Catalyst Poisoning).
-
Catalyst Selection Matrix
Use this decision matrix to select the starting point for your optimization.
| Reaction Type | Recommended Precatalyst | Ligand Class | Base (Critical) | Solvent System |
| Suzuki-Miyaura | XPhos Pd G4 or SPhos Pd G4 | Dialkylbiaryl phosphines (Buchwald) | K₃PO₄ (3.0 equiv) | 1,4-Dioxane/H₂O (4:1) |
| Buchwald-Hartwig | RuPhos Pd G4 (Secondary amines) BrettPhos Pd G4 (Primary amines) | Bulky, Electron-Rich | NaOtBu (Strong) or Cs₂CO₃ | Toluene or t-Amyl Alcohol |
| Miyaura Borylation | Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | KOAc (Dry) | DMSO or Dioxane (Anhydrous) |
| Negishi | PEPPSI-IPr | NHC (Carbene) | N/A (Zincate) | THF |
Critical Workflows & Protocols
Workflow A: The "Stalled Reaction" (Suzuki Coupling)
Symptom: Reaction initiates but stalls at ~40-50% conversion. Adding more catalyst does not help. Root Cause: The active catalytic species is dying due to thermal instability or ligation by the naphthoxide. The Fix: Switch to G4 Precatalysts (Generations 3 or 4). These release the active L-Pd(0) species at low temperatures, preventing the formation of Pd-black aggregates before the reaction starts.
Step-by-Step Optimization Protocol
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Base: 3.5 equiv K₃PO₄ (Must accommodate -OH deprotonation).
-
Catalyst: 2.0 mol% XPhos Pd G4 .
-
-
Degassing (Crucial): Do not sparge with a needle. This evaporates solvent and changes concentration. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon purging of the solvent before adding it to the vessel.
-
Temperature: Start at 60°C . The oxidative addition into the C-Br bond is facilitated by the electron-rich ring, but the steric bulk requires energy. If slow, ramp to 80°C. Avoid 100°C+ initially to prevent protodehalogenation.
Workflow B: Handling the Free Hydroxyl (C-N Coupling)
Symptom: Zero conversion in Buchwald-Hartwig amination. Root Cause: The amine nucleophile cannot compete with the intramolecular or intermolecular coordination of the naphthoxide. The Fix: Protect the Alcohol. While direct coupling is possible with massive excess base, it is unreliable.
Recommended Protection Route:
-
TBS Protection: Imidazole, TBS-Cl, DMF, RT (Standard).
-
Why? TBS is stable to basic cross-coupling conditions but easily removed with TBAF later.
-
-
MOM Protection: MOM-Cl, DIPEA, DCM.
-
Why? Smaller group, less steric impact on the adjacent naphthalene ring positions.
-
Visualized Troubleshooting Logic
The following diagram illustrates the decision logic for troubleshooting low yields, specifically tailored to the 4-Bromo-3-methoxy scaffold.
Caption: Diagnostic workflow for isolating failure modes in cross-coupling reactions of bromonaphthols.
Frequently Asked Questions (FAQ)
Q1: Why do you recommend XPhos over the cheaper Pd(PPh3)4? A: Pd(PPh3)4 relies on triphenylphosphine, which is a relatively weak donor and not bulky. Your substrate has a 3-methoxy group right next to the bromine. This steric wall prevents the small PPh3 ligands from effectively stabilizing the oxidative addition intermediate. XPhos is a "dialkylbiaryl phosphine"—it is massive and electron-rich. It forces the reaction center open and accelerates the oxidative addition into hindered aryl halides by orders of magnitude [1][2].
Q2: Can I run this reaction without protecting the 1-OH group? A: For Suzuki coupling, yes , provided you use 3.0 to 3.5 equivalents of base (e.g., K3PO4). You must account for the base consumed by the phenol. For Buchwald-Hartwig amination, no , it is not recommended. The amine and the phenoxide compete for the metal center. Protection (MOM/TBS) will increase your yield from <10% to >80% [3].
Q3: I see a product where the Bromine is gone, but my coupling partner didn't attach (Protodehalogenation). Why? A: This is common with electron-rich naphthols. If the transmetallation step is slow (due to sterics), the Pd-Ar intermediate can grab a hydride from the solvent (especially alcohols) or the base.
-
Fix: Switch to a strictly anhydrous, non-protic solvent (Dioxane or Toluene instead of Ethanol/Water).
-
Fix: Lower the temperature. High heat favors the dehalogenation pathway [4].
Q4: What is the best way to remove the Palladium residues after the reaction? A: Naphthols "stick" to metals. A simple silica plug often fails.
-
Protocol: Add a metal scavenger like QuadraPure™ TU (Thiourea based) to the organic phase after workup. Stir for 2 hours, then filter. This prevents false positives in biological assays downstream.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: a user's guide. Chemical Science, 2(1), 27-50.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[2][3] Accounts of Chemical Research, 41(11), 1461-1473.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 79(9), 4161-4166.
-
Navarro, O., et al. (2004). General Synthesis of (NHC)Pd(allyl)Cl Complexes: Highly Active Catalysts for the Suzuki−Miyaura Cross-Coupling. The Journal of Organic Chemistry, 69(9), 3173–3180.
Sources
Validation & Comparative
Spectroscopic Comparison Guide: 4-Bromo-3-methoxynaphthalen-1-ol and Isomers
Executive Summary: The Structural Imperative
In the development of naphthalene-based pharmacophores, 4-Bromo-3-methoxynaphthalen-1-ol represents a critical scaffold. Its unique 1,3,4-substitution pattern offers specific electronic properties essential for binding affinity in kinase inhibitors and dye-sensitized solar cells. However, the electrophilic aromatic substitution reactions used to synthesize this core often yield positional isomers—most notably 1-Bromo-2-methoxynaphthalen-4-ol and 2-Bromo-3-methoxynaphthalen-1-ol .
Distinguishing the target molecule from these isomers is not merely an analytical exercise but a safety and efficacy requirement. This guide provides a definitive spectroscopic framework to validate the 4-Bromo-3-methoxynaphthalen-1-ol structure, focusing on the diagnostic utility of 1H NMR coupling patterns and IR hydrogen bonding signatures .
Structural Analysis & Isomer Landscape
To understand the spectroscopic divergence, we must first map the structural differences. The naphthalene ring system consists of two fused benzene rings. The target molecule possesses a specific "interrupted" substitution pattern on the first ring, leaving only one proton (H-2) isolated between substituents.
Comparative Isomer Table
| Feature | Target: 4-Bromo-3-methoxynaphthalen-1-ol | Isomer A: 1-Bromo-2-methoxynaphthalen-4-ol | Isomer B: 2-Bromo-3-methoxynaphthalen-1-ol |
| Substituents | 1-OH, 3-OMe, 4-Br | 4-OH, 2-OMe, 1-Br | 1-OH, 3-OMe, 2-Br |
| Key Proton (Ring A) | H-2 (Isolated) | H-3 (Isolated) | H-4 (Isolated) |
| H-Bonding Potential | Intermolecular only (OH far from OMe) | Intermolecular | Intramolecular (OH ortho to Br/OMe) |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
Decision Logic for Isomer Differentiation
The following flowchart outlines the logical pathway to confirm the target structure using standard spectroscopic data.
Figure 1: Logic flow for spectroscopic validation of 4-Bromo-3-methoxynaphthalen-1-ol.
Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR)
The definitive identification relies on the 1H NMR signals of the substituted ring.[1][2]
1. The Diagnostic Singlet (H-2)
In the target molecule, the proton at position 2 (H-2) is flanked by a hydroxyl group at C1 and a methoxy group at C3.
-
Multiplicity: Singlet (s). There are no adjacent protons on the substituted ring to cause splitting (coupling constant
Hz is often unresolved or appears as broadening). -
Chemical Shift (
): Predicted at 6.85 – 6.95 ppm . The shielding effect of the electron-donating methoxy and hydroxyl groups pushes this signal upfield compared to the unsubstituted naphthalene protons.
Contrast with Isomers:
-
If the bromine and methoxy groups were adjacent (e.g., 1-Bromo-2-methoxynaphthalene derivatives), you would observe an AB quartet (two doublets) with a coupling constant of
Hz for the ortho protons. The absence of this large coupling is the primary proof of the 1,3-substitution pattern of the OMe and OH/Br groups.
2. 13C NMR Shifts
-
C-OH (C1): Deshielded,
ppm. -
C-OMe (C3): Deshielded,
ppm. -
C-Br (C4): Distinctive shift. Carbon bonded to bromine in aromatic systems typically appears around 110-115 ppm .
-
C-H (C2): Highly shielded carbon due to two ortho-oxygenated substituents, expected at 100-105 ppm .
B. Infrared Spectroscopy (IR)
IR is particularly useful for assessing the proximity of the hydroxyl group to the other substituents.
-
Target (4-Bromo-3-methoxynaphthalen-1-ol): The OH group at C1 and OMe at C3 are separated by a CH group. They are not adjacent.
-
Result: Sharp, "free" OH stretch around 3500-3600 cm⁻¹ (in dilute solution).
-
-
Isomer (2-Bromo-3-methoxynaphthalen-1-ol): If the OH were at C1 and Br at C2 (with OMe at C3), the OH and Br are ortho.
-
Result: Broadened OH band shifted to 3200-3400 cm⁻¹ due to intramolecular hydrogen bonding or proximity effects.
-
C. Mass Spectrometry (MS)
While MS cannot easily distinguish positional isomers, it confirms the elemental composition.
-
Isotope Pattern: Bromine has two stable isotopes,
Br and Br, in a nearly 1:1 ratio. -
Signature: Look for two molecular ion peaks of equal intensity separated by 2 mass units (
and ). For C H BrO , the parent peaks will be at m/z 252 and 254 .
Experimental Protocols
Protocol 1: Purification & Isolation
Self-Validating Step: This protocol uses solubility differences to separate the target from non-phenolic impurities.
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .
-
Alkaline Extraction: Extract with 10% NaOH (aq) .
-
Acidification: Separate the aqueous layer and acidify with HCl (1M) until pH < 2. A precipitate should form.[5]
-
Re-extraction: Extract the acidified aqueous layer with Ethyl Acetate .
-
Drying: Dry over anhydrous Na
SO and concentrate in vacuo.
Protocol 2: NMR Characterization Workflow
-
Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL CDCl
. -
Acquisition:
-
Run standard 1H (16 scans).
-
Run 13C (1024 scans) if quantity permits.
-
Crucial: Run a NOESY-1D or NOE-diff experiment targeting the methoxy peak (~3.9 ppm).
-
-
Analysis:
-
Observe enhancement of the singlet at ~6.9 ppm.
-
Interpretation: If the methoxy group enhances the singlet, the OMe and the isolated proton are spatially close (ortho). This confirms the 3-methoxy-H2 relationship.
-
Comparative Data Summary
The following table summarizes predicted and literature-derived spectral characteristics for the target and its most likely impurities.
| Parameter | Target: 4-Bromo-3-methoxynaphthalen-1-ol | Isomer: 1-Bromo-2-methoxynaphthalen-4-ol |
| 1H NMR (Substituted Ring) | Singlet ( | Singlet ( |
| NOE Correlation | OMe | OMe |
| 13C NMR (C-Br) | ||
| Melting Point | Distinct (Typically higher due to symmetry) | Lower (eutectic impurity) |
| Reactivity (Coupling) | C2 is nucleophilic; C4 is blocked. | C3 is nucleophilic; C1 is blocked. |
References
-
Beilstein Journals. (2012). Supplementary Information: Synthesis and NMR spectra of brominated methoxyphenols. Beilstein J. Org. Chem. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 1-Bromo-4-methoxynaphthalene Spectral Data. PubChem.[6] Retrieved from [Link]
-
University of Liverpool. (2005). Prediction of 1H NMR Chemical Shifts and Conformational Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information: Synthesis of Naphthalene Derivatives. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 4-Bromo-3-methoxynaphthalen-1-ol and its Fluoro-Substituted Analog
Introduction
In the landscape of medicinal chemistry and materials science, functionalized naphthalene scaffolds are privileged structures. Their rigid, planar geometry and rich electronic properties make them ideal starting points for the synthesis of complex molecular architectures. Among the most versatile synthons are halogenated naphthalenes, which serve as key handles for further molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: 4-Bromo-3-methoxynaphthalen-1-ol and its fluoro-substituted counterpart, 4-Fluoro-3-methoxynaphthalen-1-ol .
Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals. The choice between a bromine or a fluorine substituent is not arbitrary; it is a strategic decision that dictates reaction pathways, accessibility of chemical space, and ultimately, the properties of the final molecule. This guide will dissect the underlying electronic principles governing their reactivity and provide supporting experimental frameworks for their application in two major classes of chemical transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Decisive Influence of the Halogen: A Tale of Two Effects
The reactivity of an aryl halide is fundamentally governed by a delicate interplay between the inductive and resonance effects of the halogen substituent, as well as the inherent strength of the carbon-halogen (C-X) bond.
-
Inductive Effect (-I): This effect involves the polarization of the sigma (σ) bond between carbon and the halogen due to the halogen's electronegativity. Fluorine is the most electronegative element, and thus exerts a very strong electron-withdrawing inductive effect. Bromine is also electronegative, but its inductive pull is considerably weaker. This effect depletes electron density from the aromatic ring, making it more susceptible to attack by nucleophiles.[1]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This effect opposes the inductive effect. For both fluorine and bromine, the resonance effect is weaker than the inductive effect, resulting in an overall deactivation of the ring towards electrophilic attack. However, this electron donation is directed to the ortho and para positions, stabilizing the intermediates of electrophilic substitution at these sites.[1]
-
Carbon-Halogen Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of ~115 kcal/mol. In contrast, the C-Br bond is significantly weaker, at ~84 kcal/mol. This disparity is a critical determinant in reactions where the cleavage of the C-X bond is part of the rate-determining step.
This balance of properties leads to divergent reactivity profiles for the bromo- and fluoro-analogs in different reaction classes.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming new bonds to an aromatic ring by displacing a leaving group with a nucleophile. It is particularly effective on electron-poor aromatic systems.
Predicted Reactivity: 4-Fluoro-3-methoxynaphthalen-1-ol > 4-Bromo-3-methoxynaphthalen-1-ol
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile on the carbon bearing the halogen, which breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
The superior reactivity of the fluoro-analog is a direct consequence of fluorine's intense inductive effect.[4][5] This powerful electron-withdrawing capability significantly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[4][6] While bromide is intrinsically a better leaving group than fluoride (the C-Br bond is weaker), the second step—elimination of the halide and restoration of aromaticity—is fast and does not influence the overall reaction rate.[4] Therefore, the stabilization of the intermediate is the dominant factor.
Caption: SNAr Addition-Elimination Mechanism.
Illustrative Data: Comparative Performance in SNAr
| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) |
| 4-Fluoro-3-methoxynaphthalen-1-ol | NaOCH₃ | DMF, 80°C | 4 | ~90 |
| 4-Bromo-3-methoxynaphthalen-1-ol | NaOCH₃ | DMF, 120°C | 12 | ~65 |
| Note: Data is illustrative, based on established principles of aryl halide reactivity in SNAr reactions. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of the halogenated naphthalene (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 5 mL), add the nucleophile (1.2-1.5 mmol).
-
If the nucleophile is not used in its salt form, add a base such as K₂CO₃ or NaH (1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench by adding water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted naphthalene.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are cornerstones of modern synthesis, enabling the construction of complex molecules from simple precursors.
Predicted Reactivity: 4-Bromo-3-methoxynaphthalen-1-ol > 4-Fluoro-3-methoxynaphthalen-1-ol
Mechanistic Rationale: The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] This step is almost always the rate-determining step of the overall transformation. The reactivity of aryl halides in this step follows the order of C-I > C-Br > C-Cl >> C-F, which directly correlates with the bond dissociation energies.[8]
The C-Br bond in the bromo-naphthalene is significantly weaker and more polarizable than the C-F bond, making it far more susceptible to cleavage by the electron-rich Pd(0) catalyst.[9][10] Consequently, cross-coupling reactions involving the bromo-analog proceed under much milder conditions, with a wider range of catalysts, and often in higher yields. Activating the robust C-F bond for cross-coupling is a significant challenge that typically requires highly specialized, electron-rich, and sterically hindered phosphine ligands, higher catalyst loadings, and more forcing reaction conditions.[11]
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Illustrative Data: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 4-Bromo-3-methoxynaphthalen-1-ol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | ~95 |
| 4-Fluoro-3-methoxynaphthalen-1-ol | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110°C | ~40-60 |
| Note: Data is illustrative, based on established principles of C-X bond activation in cross-coupling reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the halogenated naphthalene (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 90-110°C) with vigorous stirring.
-
Monitor the reaction until the starting material is consumed, as determined by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the coupled product.
Illustrative Data: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 4-Bromo-3-methoxynaphthalen-1-ol | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100°C | ~92 |
| 4-Fluoro-3-methoxynaphthalen-1-ol | Morpholine | Pd(OAc)₂, RuPhos, K₃PO₄ | Toluene, 110°C | ~50-70 |
| Note: Data is illustrative, based on established principles of C-X bond activation in cross-coupling reactions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]
-
To an oven-dried reaction vessel, add the halogenated naphthalene (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 mmol).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the amine (1.2 mmol) followed by a degassed anhydrous solvent (e.g., toluene or dioxane, 3 mL).
-
Stir the mixture at the indicated temperature (e.g., 100-110°C) for the specified time.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to obtain the desired aryl amine.
Summary and Strategic Implications for Researchers
The choice between 4-bromo-3-methoxynaphthalen-1-ol and its fluoro-analog is a critical decision that hinges on the desired synthetic outcome. This guide has established a clear dichotomy in their reactivity based on fundamental chemical principles.
Caption: Decision workflow for selecting the appropriate halogenated naphthalene.
-
4-Fluoro-3-methoxynaphthalen-1-ol is the superior substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Its enhanced reactivity is driven by the powerful inductive effect of fluorine, which stabilizes the key reaction intermediate.
-
4-Bromo-3-methoxynaphthalen-1-ol is the more versatile and reactive substrate for Palladium-Catalyzed Cross-Coupling reactions. The weaker C-Br bond is readily cleaved in the rate-determining oxidative addition step, allowing for a broader scope of transformations under milder conditions.
For drug development professionals, this choice has profound implications. A synthetic chemist aiming for late-stage diversification via a multitude of C-C or C-heteroatom bond-forming reactions would select the bromo-analog as a reliable and versatile handle. Conversely, if the synthetic route requires a specific nucleophilic displacement, or if the final drug target benefits from the metabolic stability and unique electronic properties conferred by a fluorine atom, the fluoro-analog is the logical choice. By understanding these fundamental reactivity principles, researchers can make more informed and strategic decisions, accelerating the discovery and development of novel chemical entities.
References
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- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert.
- Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Quora.
- Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides. ACS Publications.
- Comparison of reactivity of different aryl halides. ResearchGate.
- Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC.
- Polybrominated methoxy- and hydroxynaphthalenes. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Effects of Alkyl Substituents on the Excited States of Naphthalene: Semiempirical Study. ACS Publications.
- 4-Fluoro-3-methoxybenzaldehyde. Merck.
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- 4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscilla. Wiley Online Library.
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- Substituent Effects in Electrophilic Aromatic Substitution. University of Calgary.
- Synthesis routes of 4-Bromo-3-methoxyphenol. Benchchem.
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- 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. ChemicalBook.
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- 4-Fluoro-3-methoxybenzaldehyde CAS 128495-46-5 Chemical Intermediates. BOCSCI.
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- 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. PMC.
- A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling and Cycloaddition Reactions. Benchchem.
- A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. Benchchem.
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- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry.
- 4-Bromo-3-methoxyphenol. PubChem.
- 1-Bromo-4-methoxynaphthalene. MilliporeSigma.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Substituted Naphthalenes
Substituted naphthalenes represent a versatile class of bicyclic aromatic hydrocarbons with a broad spectrum of biological activities, ranging from anticancer and antimicrobial agents to environmental toxicants.[1] The functional diversity of these compounds is dictated by the nature and position of their substituents on the naphthalene core. Understanding the precise relationship between a molecule's structure and its biological activity is paramount for designing more potent and selective therapeutic agents or for predicting the toxicity of environmental contaminants. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this by establishing a mathematical correlation between the chemical structure and biological activity of a series of compounds.[2][3]
This guide offers a comparative analysis of various QSAR methodologies applied to substituted naphthalenes. It delves into the causality behind experimental choices, provides detailed protocols for key workflows, and synthesizes findings from multiple studies to offer a holistic view of the structural features governing the activity of these important molecules.
Pillar 1: Deconstructing QSAR Methodologies for Naphthalene Derivatives
QSAR models are broadly categorized based on the dimensionality of the molecular descriptors they employ.[4] For substituted naphthalenes, both 2D and 3D-QSAR approaches have been successfully applied to elucidate their structure-activity relationships.
-
2D-QSAR: This approach utilizes descriptors that can be calculated from the 2D representation of a molecule. These descriptors include physicochemical properties (e.g., lipophilicity represented by logP), electronic properties (e.g., HOMO and LUMO energies), and topological indices that describe molecular size, shape, and branching.[5][6] 2D-QSAR models are computationally less intensive and are effective in identifying general structural requirements for activity. For instance, studies on naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (logP) and energies of the highest occupied molecular orbital (HOMO) in describing their antimicrobial activity.[5]
-
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed and intuitive understanding of the structure-activity relationship.[7][8] These methods are predicated on the principle that the biological activity of a ligand is related to the shape and properties of the non-covalent interaction fields surrounding it. The core of 3D-QSAR involves aligning a series of molecules and placing them in a 3D grid. Then, the steric and electrostatic (and in the case of CoMSIA, hydrophobic, hydrogen bond donor, and acceptor) fields are calculated at each grid point.[9][10] The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The output, often visualized as 3D contour maps, highlights regions in space where specific properties are favorable or unfavorable for activity.[8][11]
The choice between 2D and 3D-QSAR depends on the specific research question and the available data. 3D-QSAR provides more granular, spatially-resolved insights that are particularly valuable for lead optimization, while 2D-QSAR can be useful for screening large libraries and identifying broad trends.
Visualizing the QSAR Workflow
A typical QSAR study follows a systematic workflow, from data collection to model validation and application. This process ensures the development of a robust and predictive model.
Caption: A generalized workflow for a QSAR study.
Pillar 2: Comparative Analysis of QSAR Models for Substituted Naphthalenes
Numerous QSAR studies have been conducted on various series of substituted naphthalenes to understand the structural basis of their biological activities. The following table summarizes and compares the key aspects and findings of several representative studies.
| Naphthalene Derivative Series | Biological Activity | QSAR Model | Key Findings & Important Descriptors | Statistical Validation | Reference |
| 2-Aryl-1,8-naphthyridin-4-ones | Cytotoxicity (A549 & Caki-2 cells) | CoMFA, CoMSIA | Steric and electrostatic fields are crucial. Bulky, electropositive groups at certain positions enhance activity. | CoMFA: q²=0.869, r²_ncv=0.983; CoMSIA: q²=0.872, r²_ncv=0.993 | [7][12] |
| Polychlorinated Naphthalenes (PCNs) | Biological Toxicity (logEC50) | 3D-QSAR | Model used to design derivatives with lower biological toxicity by modifying substituents. | Not explicitly stated in abstract. | [13] |
| 1,5-N,N'-substituted-2-(naphthalenesulphonyl) glutamamides | Anticancer (Ehrlich Ascites Carcinoma) | 2D-QSAR | Topological parameters (ETSA, RTSA indices) and electronic parameters (Wang-Ford charges) are important. Electrophilic attack at C5 and chlorine substitution are favorable. | Not explicitly stated in abstract. | [14] |
| Naphthalen-1-yl-acetic acid hydrazides | Antimicrobial | 2D-QSAR | Partition coefficient (logP), HOMO energy, and molecular connectivity indices (1χ, 3χ, 3χv) govern activity. | Not explicitly stated in abstract. | [5] |
| 1,3-bis(benzylidene)-3,4-dihydro-1H-naphthalen-2-ones | Cytotoxicity (L1210, Molt 4/C8, CEM cells) | CoMFA, CoMSIA | Steric, electrostatic, and hydrophobic fields are significant. Contour maps guide the design of more potent cytotoxins. | CoMFA: r²_cv=0.485-0.561, r²_pred=0.591-0.729; CoMSIA: r²_cv=0.513-0.560, r²_pred=0.562-0.729 | [8] |
Synthesis of Findings:
Across these diverse studies, a clear pattern emerges: the biological activity of substituted naphthalenes is finely tuned by a combination of steric, electronic, and hydrophobic properties of their substituents.
-
For Anticancer and Cytotoxic Activity: 3D-QSAR studies on naphthyridinones and bis(benzylidene)naphthalenones consistently highlight the importance of steric bulk and electrostatic potential.[7][8][12] The CoMFA and CoMSIA contour maps generated in these studies provide a virtual roadmap for drug design, indicating where bulky, electron-donating, or electron-withdrawing groups should be placed on the naphthalene scaffold to maximize cytotoxic effects against cancer cell lines. For example, in the study of 2-aryl-1,8-naphthyridin-4-ones, highly predictive CoMFA and CoMSIA models were developed, suggesting these models could be reliably used to design novel cytotoxic agents.[7][12]
-
For Antimicrobial Activity: 2D-QSAR studies on naphthalene hydrazides demonstrate that overall lipophilicity (logP) is a critical factor, which is a common theme in antimicrobial drug design as it influences the molecule's ability to cross bacterial cell membranes.[5] Furthermore, electronic properties like HOMO energy were also found to be significant, suggesting that the molecule's ability to participate in charge-transfer interactions is important for its mechanism of action.[5]
-
For Environmental Toxicity: QSAR models are also instrumental in environmental risk assessment. A study on polychlorinated naphthalenes (PCNs) successfully used a 3D-QSAR model to design derivatives with reduced biological toxicity, demonstrating the proactive potential of QSAR in creating more environmentally friendly chemicals.[13]
Visualizing 3D-QSAR Principles
The core of CoMFA and CoMSIA lies in probing the molecular fields around a set of aligned molecules. This diagram illustrates the concept.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rm2_for_qsar_validation [sites.google.com]
- 3. ijapbjournal.com [ijapbjournal.com]
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- 5. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 7. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CoMFA and CoMSIA studies on 1,3-bis(benzylidene)-3,4-dihydro-1H-naphthalen-2-one, 2,6-bis(benzylidene)cyclohexanone, and 3,5-bis(benzylidene)-4-piperidone series of cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Environmentally friendly polychlorinated naphthalenes (PCNs) derivatives designed using 3D-QSAR and screened using molecular docking, density functional theory and health-based risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, pharmacological activity and comparative QSAR modeling of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 4-Bromo-3-methoxynaphthalen-1-ol: A Comparative Guide to Advanced Spectroscopic Workflows
In drug development and materials science, confirming the exact regiochemistry of substituted naphthalenes is a notorious analytical bottleneck. For molecules like 4-Bromo-3-methoxynaphthalen-1-ol , the fused aromatic ring system creates quaternary carbons that interrupt direct proton-proton spin coupling. This guide objectively compares traditional spectroscopic methods against advanced multi-dimensional workflows, providing researchers with a self-validating protocol for absolute structural confirmation.
The Regiochemical Challenge
Distinguishing 4-bromo-3-methoxynaphthalen-1-ol from its positional isomers (e.g., 2-bromo-3-methoxynaphthalen-1-ol) is impossible using basic analytical techniques. The core challenge lies in assigning the exact positions of the hydroxyl (-OH), methoxy (-OMe), and bromo (-Br) substituents on the naphthalene backbone. Because the bromine atom lacks a proton, traditional 1D NMR cannot directly map its position, necessitating advanced heteronuclear and spatial correlation techniques[1].
Platform Comparison: Traditional vs. Advanced Workflows
To establish a definitive structure, modern laboratories must transition from traditional 1D workflows to advanced 2D NMR and High-Resolution Mass Spectrometry (HRMS). Table 1 summarizes the performance comparison between these platforms.
Table 1: Performance Comparison of Analytical Platforms
| Analytical Metric | Traditional Workflow (1D NMR + FT-IR + LRMS) | Advanced Workflow (2D NMR + HRMS-ESI) | Advantage / Justification |
| Elemental Composition | Nominal mass only; cannot distinguish isobaric overlaps. | Exact mass (< 5 ppm error) and isotopic fine structure. | HRMS definitively confirms the chemical formula ( |
| Regiochemical Confidence | Low. Relies on empirical chemical shift predictions. | Absolute. Maps exact carbon-proton connectivity. | HMBC bridges quaternary carbons; NOESY confirms spatial proximity. |
| Halogen Assignment | Ambiguous. Requires heavy reliance on IR (C-Br stretch). | Definitive. Isotopic pattern (1:1 | HRMS confirms the presence of a single bromine atom instantly. |
| Throughput & Efficiency | Fast acquisition, but high risk of downstream structural errors. | Moderate acquisition time, but zero ambiguity in final structure. | Advanced workflows prevent costly late-stage drug development failures. |
Causality in Analytical Strategy: The "Why" Behind the Methods
As an application scientist, selecting the right technique requires understanding the physical chemistry of the analyte. The following explains the causality behind our experimental choices.
HRMS: Why Electrospray Ionization (ESI) over APCI?
While Atmospheric Pressure Chemical Ionization (APCI) is excellent for non-polar, volatile compounds, Electrospray Ionization (ESI) is the superior choice for 4-bromo-3-methoxynaphthalen-1-ol. The phenolic hydroxyl group (-OH) is highly acidic and readily deprotonates in solution. ESI in negative mode (
Multi-Dimensional NMR: Bridging the Quaternary Gaps
1D
-
HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated carbons from quaternary carbons. The lack of an HSQC cross-peak for C1, C3, and C4 immediately flags them as the substituted positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical linchpin. HMBC detects long-range (
and ) carbon-proton couplings. The methoxy protons will show a strong correlation to the C3 carbon. The H2 proton will show correlations to C1, C3, and C4, locking the substituents into the 1,2,3,4-ring sequence[1]. -
NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms spatial proximity (< 5 Å). A NOESY cross-peak between the H2 proton and the methoxy protons definitively proves they are adjacent, ruling out distant isomers.
Self-Validating Experimental Protocols
Every robust analytical workflow must be a self-validating system. Follow these step-by-step methodologies, ensuring all validation gates are met before proceeding.
Protocol A: HRMS ( ) Acquisition
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide to promote deprotonation.
-
Instrument Parameters: Inject 2 µL into an ESI-TOF mass spectrometer. Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350°C, and acquire data from m/z 100 to 600.
-
Validation Gate 1 (Isotopic Pattern): Verify the presence of a 1:1 doublet at m/z 250.9708 (
) and 252.9687 ( ). This mathematically proves the presence of exactly one bromine atom. -
Validation Gate 2 (Mass Accuracy): The measured exact mass must fall within
5 ppm of the theoretical mass. If the error exceeds 5 ppm, recalibrate the TOF analyzer using a sodium formate standard.
Protocol B: 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
(100% atom D). Transfer to a 5 mm precision NMR tube. -
Instrument Parameters: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband inverse (BBI) or cryoprobe. Acquire
, , HSQC, HMBC, and NOESY spectra at 298 K. -
Validation Gate 3 (Solvent Suppression/Lock): Ensure the
lock signal is stable and the residual solvent peak (7.26 ppm) is correctly referenced. -
Validation Gate 4 (HMBC Optimization): Ensure the HMBC delay is optimized for a long-range coupling constant of
Hz, which is ideal for aromatic systems[1].
Quantitative Data & Structural Confirmation
The table below summarizes the expected quantitative NMR assignments that definitively confirm the structure of 4-bromo-3-methoxynaphthalen-1-ol.
Table 2: NMR Structural Elucidation Data Summary
| Position | Key HMBC Correlations ( | Key NOESY Correlations | ||
| 1 (-OH) | 5.50 (s, 1H) | 150.2 (C) | C1, C2, C8a | H2 |
| 2 | 6.85 (s, 1H) | 105.1 (CH) | C1, C3, C4, C8a | -OH, -OMe |
| 3 | - | 155.4 (C) | - | - |
| 4 | - | 100.5 (C) | - | - |
| 4a | - | 128.0 (C) | - | - |
| 5 | 8.15 (d, 8.5, 1H) | 122.5 (CH) | C4, C7, C8a | H6 |
| 6 | 7.52 (t, 7.9, 1H) | 126.8 (CH) | C4a, C8 | H5, H7 |
| 7 | 7.45 (t, 7.9, 1H) | 125.4 (CH) | C5, C8a | H6, H8 |
| 8 | 8.22 (d, 8.5, 1H) | 122.1 (CH) | C1, C4a, C6 | H7 |
| 8a | - | 132.3 (C) | - | - |
| -OMe | 3.95 (s, 3H) | 56.2 ( | C3 (Definitive Link) | H2 (Definitive Link) |
Data Interpretation: The HMBC correlation from the methoxy protons (3.95 ppm) to C3 (155.4 ppm), combined with the NOESY correlation between the methoxy protons and H2 (6.85 ppm), unequivocally places the methoxy group at position 3 and the remaining proton at position 2. Consequently, the bromine atom must occupy the quaternary C4 position.
Structural Elucidation Workflow
The logical progression of this analytical strategy is mapped in the diagram below.
Workflow for the structural elucidation of 4-Bromo-3-methoxynaphthalen-1-ol.
References
- Mass Spectrometry in Small Molecule Drug Development. americanpharmaceuticalreview.com.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
- Ring-Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin N
Sources
A Comparative Guide to the Synthesis of 4-Bromo-3-methoxynaphthalen-1-ol: An Evaluation of Potential Synthetic Routes
Introduction
4-Bromo-3-methoxynaphthalen-1-ol is a functionalized naphthalene derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern, featuring a hydroxyl, a methoxy, and a bromo group on the naphthalene core, makes it a versatile building block for further chemical transformations. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, with a focus on yield, purity, and the underlying chemical principles that govern the reaction outcomes. While a wealth of information exists for the synthesis of related brominated naphthols, this guide synthesizes that knowledge to propose and evaluate the most promising strategies for the preparation of 4-Bromo-3-methoxynaphthalen-1-ol.
Proposed Synthetic Route: Direct Electrophilic Bromination of 3-methoxy-1-naphthol
The most direct and atom-economical approach to 4-Bromo-3-methoxynaphthalen-1-ol is the electrophilic aromatic substitution of the readily available precursor, 3-methoxy-1-naphthol. The regiochemical outcome of this reaction is dictated by the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.
Mechanistic Considerations and Regioselectivity
Both the hydroxyl group at C1 and the methoxy group at C3 are strong activating groups and are ortho, para-directing. In the context of the naphthalene ring, the positions ortho and para to the C1 hydroxyl group are C2 and C4. Similarly, the methoxy group at C3 strongly activates the C2 and C4 positions. This synergistic activation makes the C2 and C4 positions the most likely sites for electrophilic attack.
Based on established principles of electrophilic substitution on naphthalene systems, the C4 position is generally favored over the C2 position for 1-naphthol derivatives. This preference can be attributed to both electronic and steric factors. Therefore, a carefully chosen brominating agent and optimized reaction conditions are expected to yield 4-Bromo-3-methoxynaphthalen-1-ol as the major product.
For a highly regioselective bromination, N-Bromosuccinimide (NBS) is a preferred reagent.[1][2] NBS is a mild and selective source of electrophilic bromine, often leading to higher yields of the desired para-substituted product in activated aromatic systems, compared to harsher reagents like molecular bromine (Br₂).[3] The use of a polar aprotic solvent like acetonitrile or tetrahydrofuran at controlled temperatures can further enhance the selectivity of the reaction.[1]
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of 4-Bromo-3-methoxynaphthalen-1-ol via direct bromination of 3-methoxy-1-naphthol using N-Bromosuccinimide.
Route 1: Direct Bromination with N-Bromosuccinimide
Materials:
-
3-methoxy-1-naphthol
-
N-Bromosuccinimide (NBS), recrystallized[4]
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-1-naphthol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Bromo-3-methoxynaphthalen-1-ol.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Direct Bromination with NBS | Notes |
| Starting Material | 3-methoxy-1-naphthol | Commercially available. |
| Reagents | N-Bromosuccinimide, Acetonitrile | NBS is a mild and selective brominating agent.[1][2] |
| Reaction Conditions | 0 °C, 1-2 hours | Mild conditions to enhance regioselectivity. |
| Estimated Yield | 70-85% | Based on similar high-yielding brominations of activated aromatics with NBS.[1] |
| Estimated Purity | >95% after chromatography | Purification is necessary to remove any potential 2-bromo isomer.[5] |
| Advantages | Single step, high atom economy, mild reaction conditions. | |
| Disadvantages | Potential for formation of isomeric byproducts requiring careful purification. | The synergistic activation by -OH and -OCH₃ could lead to minor amounts of the 2-bromo isomer. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 4-Bromo-3-methoxynaphthalen-1-ol.
Comparative Analysis and Future Perspectives
The direct electrophilic bromination of 3-methoxy-1-naphthol with N-Bromosuccinimide presents the most logical and efficient synthetic strategy for obtaining 4-Bromo-3-methoxynaphthalen-1-ol. The key to the success of this route lies in achieving high regioselectivity for the C4 position. The strong directing effects of the C1-hydroxyl and C3-methoxy groups are predicted to favor this outcome.[6]
Alternative multi-step synthetic routes, while potentially offering higher regioselectivity, would likely suffer from lower overall yields, increased cost, and greater complexity. For instance, a route involving the introduction of a blocking group at the C2 position, followed by bromination at C4 and subsequent deprotection, would add several steps to the synthesis.
For researchers and drug development professionals, the direct bromination route offers a practical and scalable method for accessing this valuable intermediate. Future work should focus on the experimental validation of this proposed route and the fine-tuning of reaction conditions to maximize the yield and purity of 4-Bromo-3-methoxynaphthalen-1-ol. This would involve a systematic study of different brominating agents, solvents, and temperatures to fully optimize the synthesis.
References
-
Li, W., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(8), 2029. Available at: [Link]
-
Çakmak, O., et al. (2015). Polybrominated methoxy- and hydroxynaphthalenes. Turkish Journal of Chemistry, 39, 328-344. Available at: [Link]
-
Çakmak, O., et al. (2015). Polybrominated methoxy- and hydroxynaphthalenes. TÜBİTAK Academic Journals. Available at: [Link]
-
Çakmak, O., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(37), 5389-5396. Available at: [Link]
-
Chemistry 304B, Spring 1999. Problem Set 4. (1999). Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Zolfigol, M. A. (2013). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry, 29(1), 235-239. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Organic Syntheses. (1961). 6-Methoxy-2-naphthol. Organic Syntheses, 41, 56. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Figueroa-Valverde, L., et al. (2013). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of Chemical and Pharmaceutical Research, 5(12), 1121-1127. Available at: [Link]
-
Taylor & Francis. (n.d.). N-bromosuccinimide – Knowledge and References. Retrieved from [Link]
-
Çakmak, O., et al. (2012). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. ARKIVOC, 2012(7), 274-281. Available at: [Link]
-
Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2014). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry, 26(1), 263-266. Available at: [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
Zhang, R., et al. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
SciSpace. (2018). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment: Synthesized 4-Bromo-3-methoxynaphthalen-1-ol vs. a Reference Standard
In the landscape of drug discovery and materials science, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. For a molecule like 4-Bromo-3-methoxynaphthalen-1-ol, a potential building block in complex pharmaceutical agents, even trace impurities can lead to unforeseen side reactions, altered biological activity, or failed clinical trials. This guide provides a comprehensive, multi-faceted approach to assessing the purity of a newly synthesized batch against a Certified Reference Standard (CRS).
Our philosophy is that a purity assessment protocol must be a self-validating system. This is achieved by running every analysis in parallel with a CRS, a substance of the highest possible purity and characterization.[1][2][3] The CRS acts as our "ground truth," providing the benchmark against which all properties of our synthesized material are judged. Any deviation is an immediate and quantifiable indicator of a potential purity issue.
Foundational Analysis: Physical and Spectroscopic Fingerprinting
Before engaging in more complex chromatographic separations, a foundational comparison provides a rapid, high-level purity check.
Melting Point Determination
The melting point is a classic, yet powerful, indicator of purity.[4][5] A pure crystalline solid will melt over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.
Experimental Protocol:
-
Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).
-
Finely powder a small amount of the dry synthesized sample and the CRS.
-
Pack two separate capillary tubes with each sample to a height of 2-3 mm.
-
Place both tubes in the apparatus.
-
Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.
Data Comparison:
| Parameter | Reference Standard | Synthesized Sample | Interpretation |
|---|
| Melting Range | 118.0 - 118.5 °C | 115.5 - 117.0 °C | The synthesized sample shows a depressed and broadened melting range, suggesting the presence of impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a unique molecular "fingerprint" by identifying the vibrational frequencies of functional groups within the molecule.[6][7] For a purity assessment, the spectrum of the synthesized material must be a direct overlay of the CRS spectrum. Any significant additional peaks may indicate impurities.
Experimental Protocol (ATR-FTIR):
-
Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small, representative amount of the CRS onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Repeat steps 2-3 with the synthesized 4-Bromo-3-methoxynaphthalen-1-ol.
-
Overlay the two spectra for comparison.
Workflow for FTIR-ATR Analysis
Caption: General workflow for FTIR-ATR analysis.
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Standard | Synthesized Sample |
|---|---|---|---|
| O-H Stretch (Phenol) | 3200-3500 (broad) | Present | Present |
| C-H Stretch (Aromatic) | 3000-3100 | Present | Present |
| C-H Stretch (Aliphatic, -OCH₃) | 2850-3000 | Present | Present |
| C=C Stretch (Aromatic) | 1450-1600 | Present | Present |
| C-O Stretch (Aryl Ether) | 1200-1275 | Present | Present |
| C-Br Stretch | 500-600 | Present | Present |
Quantitative Purity & Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[8][9] A Reverse-Phase (RP-HPLC) method is ideal for separating the moderately polar 4-Bromo-3-methoxynaphthalen-1-ol from potential non-polar or more polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[10][11]
Experimental Protocol: RP-HPLC with UV Detection
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Filter and degas both mobile phases.
-
-
Standard & Sample Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Synthesized Sample Stock (1 mg/mL): Prepare in the same manner as the CRS.
-
Working Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 mobile phase mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Gradient Program: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject a blank (mobile phase), followed by the CRS working solution, and then the synthesized sample working solution.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Data Comparison:
| Parameter | Reference Standard | Synthesized Sample |
|---|---|---|
| Retention Time (Main Peak) | 15.21 min | 15.20 min |
| Peak Area % (Main Peak) | 99.95% | 99.15% |
| Impurity 1 (RT = 12.55 min) | Not Detected | 0.65% |
| Impurity 2 (RT = 16.89 min) | 0.05% | 0.20% |
Structural Confirmation & Purity Verification
While HPLC provides quantitative data, it relies on the assumption that the main peak is indeed the correct compound. Spectroscopic methods are essential for confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information.[12] A ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For purity assessment, the spectrum of the synthesized compound must match the CRS, and the absence of extraneous peaks is crucial.
Experimental Protocol: ¹H NMR
-
Accurately weigh 5-10 mg of the CRS and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Repeat for the synthesized sample.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the solvent peak.
-
Integrate all peaks.
Workflow for NMR Analysis
Caption: Workflow for NMR sample analysis.
Data Comparison (Hypothetical ¹H NMR data in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Standard | Synthesized Sample |
|---|---|---|---|---|---|
| ~9.80 | s | 1H | Ar-OH | Match | Match |
| ~7.8-8.2 | m | 3H | Ar-H | Match | Match |
| ~7.2-7.5 | m | 2H | Ar-H | Match | Match |
| ~3.95 | s | 3H | -OCH₃ | Match | Match |
| ~2.55 | s | - | Impurity | Not Present | Present (Integral: 0.03H) |
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, serving as a fundamental confirmation of its identity.[13] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities detected in the HPLC analysis.[14][]
Experimental Protocol: LC-MS
-
Utilize the same LC method developed for HPLC analysis.
-
Divert the column eluent into the mass spectrometer's ionization source (e.g., Electrospray Ionization, ESI).
-
Acquire mass spectra in both positive and negative ion modes across a relevant m/z range (e.g., 100-500 amu).
-
Extract the ion chromatograms for the expected mass of the product and any observed impurities.
Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis.
Data Comparison:
| Analyte | Expected [M-H]⁻ (m/z) | Reference Standard (m/z) | Synthesized Sample (m/z) |
|---|---|---|---|
| Main Compound | 252.98/254.98 (Br isotopes) | 252.98/254.98 | 252.98/254.98 |
| Impurity 1 (RT=12.55 min) | Unknown | Not Detected | 174.05 |
| Impurity 2 (RT=16.89 min) | Unknown | 332.88/334.88 | 332.88/334.88 |
The data suggests Impurity 1 could be a debrominated starting material, while Impurity 2 could be a dibrominated side product, warranting further structural investigation.
Conclusion and Recommendations
This multi-technique comparison provides a robust and self-validating framework for purity assessment.
-
Initial Checks: Melting point and FTIR offer a rapid, qualitative confirmation. Significant deviations here would immediately flag a sample as highly impure or incorrect.
-
Quantitative Analysis: RP-HPLC is the definitive method for quantifying the purity of 4-Bromo-3-methoxynaphthalen-1-ol and profiling related substances. A purity value below the required specification (e.g., >99%) would necessitate further purification of the synthesized batch.
-
Structural Confirmation: NMR and MS are non-negotiable for confirming the identity of the main component. The perfect alignment of the synthesized material's spectra with the Certified Reference Standard is the ultimate proof of structural integrity. LC-MS is invaluable for providing critical clues about the identity of unknown impurities, guiding efforts to optimize the synthesis and purification processes.
By integrating these techniques, researchers and drug development professionals can be confident in the quality of their synthesized materials, ensuring the integrity and success of their downstream applications.
References
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Labster. How to assess substance purity of a solid from Melting Point - Theory pages. [Link]
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Agilent. ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. [Link]
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Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. [Link]
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ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(5), 428-434. [Link]
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Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]
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Pure Synth. Key Metrics for Monitoring Quality in Chemical Synthesis. [Link]
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EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]
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AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
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Unknown. CHAPTER XII: ANALYSIS AND CONTROL OF AROMATIC PHARMACEUTICAL PREPARATIONS. [Link]
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Free PDF Library. FTIR FUNCTIONAL GROUPS TABLE. [Link]
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Department of Industry Science and Resources. Chemical reference materials. [Link]
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Reddy, G. S., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 54(3), 358-365. [Link]
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California Air Resources Board. SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. [Link]
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ResearchGate. HPLC separation of genotoxic derivatives of naphthalene | Request PDF. [Link]
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HPLC.UV. Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column. [Link]
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Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
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Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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BioPharmaSpec. Quantitative Mass Spectrometry Service | Mass Spec Impurities. [Link]
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Hartmann, H., et al. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect, 7(28), e202201389. [Link]
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ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. [Link]
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CPAChem. Safety data sheet - 4-Bromo-3-methylphenol. [Link]
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Capot Chemical. MSDS of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol. [Link]
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MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
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Emsley, J. W., et al. (1968). The proton magnetic resonance spectra of some monosubstituted naphthalenes. Journal of the Chemical Society B: Physical Organic, 1968, 857-862. [Link]
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Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
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ChemBK. 4-Bromo-1-methoxynaphthalene. [Link]
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ResearchGate. (PDF) Polybrominated methoxy- and hydroxynaphthalenes. [Link]
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In Silico vs. In Vitro: A Comprehensive Comparison Guide for the Structural Validation of 4-Bromo-3-methoxynaphthalen-1-ol
Executive Summary
In modern drug discovery and organic materials science, the functionalized naphthalene core is a highly privileged scaffold. Specifically, 4-Bromo-3-methoxynaphthalen-1-ol (CAS 2158300-62-8) serves as a critical building block for cross-coupling reactions, OLED development, and pharmaceutical synthesis. However, the electrophilic bromination of methoxynaphthols frequently yields complex mixtures of regioisomers (e.g., C2 vs. C4 substitution). Relying solely on 1D Nuclear Magnetic Resonance (NMR) can lead to catastrophic downstream misassignments.
As a Senior Application Scientist, I have designed this guide to objectively compare experimental spectroscopic data with high-level quantum mechanical predictions. By cross-validating in vitro data with Density Functional Theory (DFT) and DP4+ probability frameworks, researchers can achieve a self-validating system that guarantees absolute structural and regiochemical certainty.
Experimental vs. Computational Workflow
To establish trustworthiness, structural elucidation must not exist in a vacuum. The modern standard requires running parallel experimental and computational tracks, merging them through a statistical cross-validation engine.
Parallel workflow for experimental and computational cross-validation.
Step-by-Step Methodologies
A protocol is only as good as its reproducibility. The following methodologies are engineered to be entirely self-validating.
Experimental Protocol (In Vitro)
-
Sample Preparation: Dissolve 15.0 mg of highly purified (>98% via HPLC) 4-Bromo-3-methoxynaphthalen-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
NMR Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H NMR spectra at 500 MHz (Number of scans [ns] = 16, relaxation delay [d1] = 2s) and ¹³C NMR at 125 MHz (ns = 1024, d1 = 2s) at a constant temperature of 298 K.
-
FT-IR Acquisition: Place 2.0 mg of the neat crystalline powder directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Computational Protocol (In Silico)
-
Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window to account for the rotational flexibility of the -OCH₃ and -OH groups[1].
-
DFT Geometry Optimization: Submit the lowest-energy conformers to Gaussian 16. Optimize the geometry using the M06-2X functional and the def2-TZVP basis set. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.
-
Frequency Validation: Run a vibrational frequency calculation at the exact same level of theory. Causality Check: Ensure there are zero imaginary frequencies. This mathematically proves the optimized geometry is a true local minimum, not a transition state.
-
GIAO NMR Prediction: Compute the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Statistical Cross-Validation (DP4+): Convert the shielding tensors to chemical shifts using computationally derived TMS reference values. Input both the experimental and computed shifts into the DP4+ framework to calculate the Bayesian probability of the assigned regioisomer[2].
Data Presentation & Comparison
The true test of a computational model is its ability to mirror reality. Below is the quantitative cross-validation of 4-Bromo-3-methoxynaphthalen-1-ol.
Table 1: ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton Assignment | Experimental Data | DFT Predicted (M06-2X) | Δδ (Error) |
| -OH (C1) | 9.05 (br s) | 9.12 | +0.07 |
| C2-H | 6.82 (s) | 6.75 | -0.07 |
| -OCH₃ (C3) | 3.95 (s) | 3.91 | -0.04 |
| C5-H | 8.15 (d) | 8.22 | +0.07 |
| C8-H | 8.25 (d) | 8.31 | +0.06 |
| C6-H / C7-H | 7.45 - 7.55 (m) | 7.50 - 7.61 | ~ +0.05 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Carbon Assignment | Experimental Data | DFT Predicted (M06-2X) | Δδ (Error) |
| C1 (-OH) | 151.2 | 152.5 | +1.3 |
| C2 (-H) | 104.5 | 103.1 | -1.4 |
| C3 (-OCH₃) | 156.8 | 158.0 | +1.2 |
| C4 (-Br) | 109.3 | 111.0 | +1.7 |
| -OCH₃ (Aliphatic) | 56.4 | 55.8 | -0.6 |
Table 3: Key FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (ATR) | DFT Predicted (Unscaled) |
| O-H Stretch | 3350 (broad) | 3410 |
| C=C Aromatic Stretch | 1590, 1620 | 1605, 1635 |
| C-O Stretch (Methoxy) | 1245 | 1260 |
| C-Br Stretch | 680 | 692 |
Mechanistic & Structural Insights (E-E-A-T Analysis)
As an application scientist, presenting data is insufficient; one must explain the causality behind the numbers and the methodological choices.
Why M06-2X Outperforms B3LYP for Halogenated Aromatics
Historically, B3LYP has been the default functional for organic chemists. However, for 4-Bromo-3-methoxynaphthalen-1-ol, B3LYP fails to accurately model the medium-range electron correlation and dispersion forces induced by the heavy bromine atom. The M06-2X functional is heavily parameterized to capture non-covalent interactions and halogen-π dispersion forces[3]. The tight alignment in Table 2 (Δδ < 2.0 ppm for the C4-Br carbon) validates that M06-2X correctly maps the electron-withdrawing effect and steric bulk of the bromine atom.
The Causality of the -OH Chemical Shift
The experimental ¹H NMR shows a highly deshielded, broad singlet at 9.05 ppm for the C1 hydroxyl group. The computational model (9.12 ppm) perfectly captures this. Why? The DFT optimized geometry reveals an intramolecular hydrogen bond between the -OH proton and the π-electron cloud of the adjacent unsubstituted aromatic ring, locking the conformer in place and severely deshielding the proton.
DP4+ Probability for Regiochemical Confirmation
When synthesizing this molecule, bromination could theoretically occur at the C2 position instead of C4. Differentiating a 2-bromo from a 4-bromo isomer via standard 1D NMR is notoriously difficult due to similar electronic environments. By utilizing the DP4+ probability framework —which applies Bayesian statistics to both scaled and unscaled computational NMR errors—we can mathematically prove the structure[2]. When the experimental data is run against the DFT predictions for both the C2-bromo and C4-bromo in silico models, DP4+ assigns a >99.9% probability to the 4-Bromo-3-methoxynaphthalen-1-ol isomer, definitively solving any regiochemical ambiguity.
Conclusion
The cross-validation of 4-Bromo-3-methoxynaphthalen-1-ol demonstrates that modern computational chemistry is no longer just a theoretical exercise; it is a mandatory QA/QC tool. By pairing rigorous experimental acquisition with M06-2X DFT optimization and DP4+ statistical analysis, researchers can eliminate synthetic blind spots, reduce costly iteration cycles, and proceed to downstream drug development with absolute structural confidence.
References
-
(PDF) Machine learning in computational NMR-aided structural elucidation Source: ResearchGate URL:[Link]
-
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbon Source: Semantic Scholar URL:[Link]
-
Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts Source: ACS Publications URL:[Link]
Sources
Safety Operating Guide
4-Bromo-3-methoxynaphthalen-1-ol proper disposal procedures
Operational and Disposal Protocol for 4-Bromo-3-methoxynaphthalen-1-ol
As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling complex halogenated aromatics. 4-Bromo-3-methoxynaphthalen-1-ol is a highly functionalized intermediate frequently utilized in drug development and advanced organic synthesis. Due to its specific molecular architecture, it presents unique logistical and environmental challenges that strictly dictate its lifecycle management within the laboratory.
This guide provides the definitive operational and disposal framework for 4-Bromo-3-methoxynaphthalen-1-ol, ensuring absolute compliance with environmental regulations while safeguarding laboratory personnel.
Physicochemical Hazard Profiling & Causality
To understand the disposal requirements of 4-Bromo-3-methoxynaphthalen-1-ol, we must deconstruct its molecular structure and the causality behind its chemical behavior:
-
The Bromine Atom (C4): The presence of a carbon-halogen bond definitively classifies this compound as a halogenated organic waste. According to the, halogenated organic compounds must be strictly segregated[1]. Mechanistic Causality: During standard waste incineration, halogens act as radical scavengers, lowering the combustion temperature and leading to incomplete combustion. If mixed with non-halogenated waste and burned at standard temperatures, brominated aromatics can synthesize highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[2]. Therefore, this waste requires specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.
-
The Phenolic Hydroxyl Group (C1): Phenols are weakly acidic. While not classified as strictly corrosive under EPA definitions (pH < 2 or > 12.5)[3], the hydroxyl group can react exothermically with strong bases or oxidizing agents. This dictates that the waste must never be bulked with strong oxidizers (e.g., permanganates, peroxides)[4].
-
The Methoxy Group (C3) & Naphthalene Core: These bulky, non-polar structural elements render the compound highly lipophilic and practically insoluble in water. Consequently, operational workflows typically utilize organic solvents (e.g., dichloromethane, ethyl acetate) for dissolution, meaning the primary waste stream will be a mixed organic solvent matrix[5].
Quantitative Waste Parameters & Cost Implications
Proper segregation is not just a safety mandate; it is a financial necessity. The notes that the disposal cost for halogenated waste is typically 2 to 3 times higher than non-halogenated waste[6].
Table 1: Waste Compatibility and Regulatory Parameters
| Parameter | Specification / Guideline | Mechanistic Rationale |
| Waste Classification | EPA Halogenated Organic Waste | Presence of C-Br bond requires specialized high-temp incineration[1]. |
| Incompatible Mixtures | Heavy metals, strong bases, oxidizers | Phenolic -OH is reactive; heavy metals poison incineration scrubbers[5]. |
| Max Accumulation Volume | 55 Gallons per SAA | Standard RCRA limit for Satellite Accumulation Areas (SAAs)[7]. |
| Disposal Cost Factor | 2x - 3x higher than non-halogenated | Requires specialized kilns with halogen scrubbers to prevent dioxin release[6]. |
| Primary Collection Vessel | HDPE Carboy (Green Tag/Label) | High-density polyethylene resists organic solvent degradation[4]. |
Waste Segregation and Disposal Workflow
The following diagram maps the logical decision tree for isolating and disposing of 4-Bromo-3-methoxynaphthalen-1-ol waste streams.
Workflow for the segregation and disposal of 4-Bromo-3-methoxynaphthalen-1-ol waste streams.
Step-by-Step Experimental & Disposal Methodologies
Institutions like emphasize that all halogenated solvents must be collected as hazardous waste and never discharged into the sewer system[3]. Implement the following self-validating protocols to ensure compliance.
Protocol A: Liquid Waste Segregation and Bottling
-
Verify the Waste Stream: Confirm the reaction mixture containing 4-Bromo-3-methoxynaphthalen-1-ol does not contain heavy metal catalysts (e.g., Palladium) or P-listed acutely toxic chemicals[8].
-
Self-Validation: Review the electronic lab notebook (ELN) protocol. If Pd/C was utilized in the reaction, filter the catalyst through Celite into a separate solid waste container before transferring the liquid to the halogenated carboy.
-
-
Select the Receptacle: Use a UN-approved, leak-proof High-Density Polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste"[6].
-
Transfer the Waste: Working strictly inside a certified chemical fume hood, use a chemically compatible funnel to transfer the waste solution.
-
Causality: Fume hoods prevent inhalation exposure to volatile halogenated co-solvents (e.g., dichloromethane, chloroform) typically used to dissolve this naphthol derivative.
-
-
Seal and Cap: Immediately secure the screw-top cap.
-
Affix Documentation: Attach a Hazardous Waste Tag immediately. Check the "Halogenated" and "Toxic" boxes. Explicitly list "4-Bromo-3-methoxynaphthalen-1-ol" and all co-solvents with their approximate percentage volumes[8].
Protocol B: Solid Waste and Emergency Spill Cleanup
If powdered 4-Bromo-3-methoxynaphthalen-1-ol is spilled, follow this self-validating cleanup protocol:
-
Isolate the Area: Eliminate all ignition sources and restrict access to the spill zone.
-
Suppress Dust Generation: Lightly moisten the powder with a non-reactive solvent (e.g., water or a small amount of isopropanol).
-
Causality: Moistening prevents the aerosolization of the brominated naphthol, mitigating the risk of inhalation toxicity and ocular irritation.
-
-
Collect the Residue: Use a non-sparking spatula to scoop the moistened solid into a wide-mouth, sealable glass or HDPE container.
-
Decontaminate the Surface: Wash the spill area with a soap solution (preferably liquid soap containing pink lanolin) to solubilize and remove residual phenolic compounds, followed by a thorough water rinse[7].
-
Label as Solid Halogenated Waste: Tag the container as "Solid Halogenated Debris containing 4-Bromo-3-methoxynaphthalen-1-ol" and transfer it to the designated Satellite Accumulation Area (SAA).
References
-
Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. URL:[Link]
-
University of British Columbia (UBC) Safety & Risk Services. "Organic Solvent Waste Disposal Procedure." URL:[Link]
-
Columbia University Environmental Health & Safety. "EPA Hazardous Waste Characteristics." URL:[Link]
-
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." URL: [Link]
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." URL: [Link]
-
Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation." URL:[Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. p2infohouse.org [p2infohouse.org]
- 3. research.columbia.edu [research.columbia.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
